molecular formula C31H26ClF4N7O2 B12386130 Glecirasib

Glecirasib

货号: B12386130
分子量: 640.0 g/mol
InChI 键: QRRJEUIQLZNPIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glecirasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of the KRAS G12C mutant, thereby inhibiting KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C31H26ClF4N7O2

分子量

640.0 g/mol

IUPAC 名称

7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3

InChI 键

QRRJEUIQLZNPIO-UHFFFAOYSA-N

规范 SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N

产品来源

United States

Foundational & Exploratory

Glecirasib mechanism of action in KRAS G12C mutant cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Glecirasib in KRAS G12C Mutant Cells

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active KRAS protein that is locked in its GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][2] This mutation is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-2% of pancreatic cancers.[1] For years, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small-molecule binding.[2] The discovery of an inducible switch-II pocket (S-IIP) in the KRAS G12C mutant protein paved the way for the development of targeted inhibitors.[1][2]

This compound (JAB-21822) is a highly selective, orally bioavailable, and potent covalent inhibitor of KRAS G12C developed by Jacobio Pharmaceuticals.[1][4][5] Preclinical and clinical studies have demonstrated its promising anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.[6][7][8] This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism involves the specific and irreversible inhibition of the KRAS G12C mutant protein.

  • Covalent Binding: this compound is designed to form a covalent bond with the thiol group of the mutated cysteine residue at position 12 of the KRAS protein.[2]

  • Targeting the Inactive State: The inhibitor selectively binds to KRAS G12C when it is in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound conformation.[1][2][3]

  • Allosteric Inhibition: By binding to the switch-II pocket, this compound allosterically locks the KRAS G12C protein in this inactive state.[2] This prevents the exchange of GDP for guanosine triphosphate (GTP), which is required for KRAS activation.[1][3]

  • Blocking Downstream Signaling: By trapping KRAS G12C in the "off" state, this compound effectively blocks its ability to interact with and activate downstream effector proteins, thereby inhibiting the oncogenic signaling cascades that drive tumor growth and survival.[1][2][4]

Inhibition of Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. This compound's inhibition of KRAS G12C effectively suppresses these pathways.

  • MAPK Pathway: This is the canonical KRAS signaling pathway. Preclinical studies have shown that this compound potently inhibits the phosphorylation of ERK (p-ERK), a key downstream kinase in this cascade, in a dose-dependent manner.[1][6][9] This inhibition leads to cell-cycle arrest and a reduction in tumor cell proliferation.[6][10]

  • PI3K-AKT Pathway: this compound also substantially reduces the phosphorylation of AKT (p-AKT), indicating the suppression of the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[6][9][10]

The diagram below illustrates the KRAS signaling pathway and the specific point of intervention by this compound.

G_KRAS_Pathway RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates This compound This compound This compound->KRAS_GDP Irreversibly Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation key1 Active Protein key2 Inactive Protein key3 Inhibitor key_edge Inhibition key_inhibit This compound ->

Caption: KRAS G12C signaling pathway and this compound's mechanism of action.

Quantitative Data on this compound's Potency and Selectivity

Biochemical and cellular assays have been used to quantify the potency and selectivity of this compound.

Table 1: Biochemical Activity of this compound
ParameterValueTargetAssay TypeReference
IC₅₀ 2.28 nmol/LGDP-bound KRAS G12CSOS1-mediated nucleotide exchange[9]
k_inact_/K_I_ 16,351 M⁻¹s⁻¹GDP-bound KRAS G12CSOS1-mediated nucleotide exchange[9]
Selectivity >1,000-foldKRAS G12C vs. WT KRAS, HRAS, NRASBiochemical assays[9]
Selectivity >500-foldKRAS G12C vs. WT KRASBiochemical and cellular assays[9]
Table 2: Cellular Activity of this compound
ParameterValueCell LinesAssay TypeReference
p-ERK Inhibition (IC₅₀) Median 10.9 nmol/LPanel of KRAS G12C mutant cancer cellsp-ERK inhibition assay[9]
Anti-proliferative Activity Subnanomolar IC₅₀Multiple KRAS G12C mutant cell lines3D cell viability assays[1]

Clinical Efficacy of this compound Monotherapy

Clinical trials have demonstrated the efficacy of this compound across various solid tumors harboring the KRAS G12C mutation.

Table 3: Summary of Clinical Trial Results for this compound
Tumor TypeTrialNORR (Confirmed)DCRMedian PFSMedian OSReference
NSCLC (previously treated)NCT05009329 (Pivotal Phase 2)11947.9%86.3%8.2 months13.6 months[1][7]
Pancreatic Cancer (PDAC)Pooled (NCT05009329, NCT05002270)31-3241.9% - 46.9%96.4%5.5 - 5.6 months10.7 - 10.8 months[1][11]
Other Solid Tumors (pooled)Pooled (NCT05009329, NCT05002270)4850.0%93.8%6.9 months10.8 months[1][11]
Biliary Tract Cancer Pooled Analysis771.4%---[11]
Small Intestinal Cancer Pooled Analysis4100%---[11]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Rationale for Combination Therapies

Despite promising initial responses, acquired resistance to KRAS G12C inhibitors can develop.[6] A common resistance mechanism involves the reactivation of the MAPK pathway through upstream feedback mechanisms, such as signaling via the epidermal growth factor receptor (EGFR).[12] This provides a strong rationale for combination therapies.

  • With SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, promoting its activation. Combining this compound with a SHP2 inhibitor (like JAB-3312/sitneprotafib) can create a more comprehensive blockade of the RAS-MAPK pathway, potentially overcoming resistance and enhancing anti-tumor activity.[2][12]

  • With EGFR Inhibitors: In colorectal cancer, EGFR signaling is a key mechanism of resistance. Combining this compound with an EGFR inhibitor (like cetuximab) has shown synergistic effects in preclinical models, suggesting this combination may overcome resistance.[9]

G_Combination_Therapy EGFR EGFR SHP2 SHP2 EGFR->SHP2 Activates KRAS_G12C KRAS G12C SHP2->KRAS_G12C Activates MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK_Pathway MAPK_Pathway->EGFR Resistance via Feedback Reactivation Tumor_Growth Tumor Growth MAPK_Pathway->Tumor_Growth Cetuximab Cetuximab (EGFRi) Cetuximab->EGFR Inhibits SHP2i JAB-3312 (SHP2i) SHP2i->SHP2 Inhibits This compound This compound This compound->KRAS_G12C Inhibits G_Experimental_Workflow Biochem Biochemical Assays (e.g., SOS1 Exchange) - Potency (IC50) - Kinetics (kinact/KI) - Selectivity Cellular Cellular Assays - p-ERK/p-AKT Inhibition - Viability/Apoptosis - Cell Cycle Arrest Biochem->Cellular Validate Cellular Activity InVivo In Vivo Models (Xenografts) - Tumor Growth Inhibition - Pharmacodynamics - Tolerability Cellular->InVivo Confirm In Vivo Efficacy Clinical Clinical Trials - Safety - Efficacy (ORR, PFS) - Pharmacokinetics InVivo->Clinical Advance to Human Studies

References

Glecirasib: A Comprehensive Technical Overview of its Molecular Structure and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Glecirasib (also known as JAB-21822) is an investigational, orally available small molecule inhibitor that has shown significant promise in targeting the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Developed by Jacobio Pharmaceuticals, this potent and highly selective covalent inhibitor is currently in late-stage clinical development and represents a significant advancement in the quest for effective therapies against previously "undruggable" targets.[1][3] This technical guide provides a detailed overview of the molecular structure, chemical properties, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound possesses a unique and complex molecular architecture, meticulously designed through structure-based drug design to achieve high potency and selectivity.[4] Its chemical identity is well-defined by various nomenclature and registry systems.

The fundamental structure of this compound is built upon a 1,8-naphthyridine-3-carbonitrile (B1524053) scaffold.[4] Key substitutions on this core are responsible for its specific binding and inhibitory activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile[5]
SMILES String CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N[5]
InChI InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3[5]
InChIKey QRRJEUIQLZNPIO-UHFFFAOYSA-N[5]
CAS Number 2657613-87-9[2]

Physicochemical Properties

The chemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profile, including its oral bioavailability and ability to reach its target protein within the cell.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₂₆ClF₄N₇O₂[6]
Molecular Weight 640.03 g/mol [6][7]
XLogP3 4.4[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 11[8]
Rotatable Bond Count 5[8]
Topological Polar Surface Area 119 Ų[8]
Solubility Soluble in DMSO (10 mg/mL) and Ethanol (25 mg/mL); Insoluble in water.[9]

Mechanism of Action and KRAS G12C Signaling Pathway

This compound is a potent and irreversible inhibitor of the KRAS G12C mutant protein.[3] The Kirsten rat sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[10] The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][3]

This compound is designed to selectively and irreversibly bind to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state.[1][3] This covalent binding occurs in a newly discovered allosteric regulatory site known as the switch-II pocket.[1][3] By locking KRAS G12C in this inactive conformation, this compound effectively blocks its ability to engage with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive tumor growth.[1][3] This targeted action leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][3]

The primary downstream pathways inhibited by this compound are the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[1][3] Preclinical studies have demonstrated that this compound potently suppresses the phosphorylation of ERK and AKT in cancer cells harboring the KRAS G12C mutation.[4][11]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive GDP-bound) SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS G12C (Active GTP-bound) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversible Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_target Gene Expression (Proliferation, Survival) ERK->ERK_target AKT AKT PI3K->AKT AKT_target Cell Survival, Growth AKT->AKT_target

This compound's mechanism of action on the KRAS G12C signaling pathway.

Preclinical and Clinical Efficacy

This compound has demonstrated potent anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials.[1][12]

Table 3: Preclinical Activity of this compound

AssayCell Line/ModelResult
SOS1-mediated nucleotide exchange assay BiochemicalIC₅₀: 2.28 nmol/L[4]
p-ERK Inhibition Assay KRAS G12C mutant cancer cellsMedian IC₅₀: 10.9 nmol/L[11]
Cell Viability Assay KRAS G12C mutant cancer cellsMedian IC₅₀: 11.8 nmol/L[11]
In Vivo Xenograft Model NCI-H1373 xenograft miceTumor growth inhibition at 10 mg/kg daily oral dose[2]

Table 4: Clinical Efficacy of this compound Monotherapy (Pooled data from NCT05009329 & NCT05002270 as of Sep 8, 2023)

Tumor TypeNumber of PatientsConfirmed Objective Response Rate (cORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Pancreatic Ductal Adenocarcinoma (PDAC) 2846.4%96.4%5.5 months
Other Solid Tumors 1952.6%84.2%7.0 months

Data from a pooled analysis of two Phase 1/2 trials in patients with KRAS G12C mutated solid tumors (excluding NSCLC and CRC).[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay is used to determine the potency of inhibitors against GDP-bound KRAS G12C.

SOS1_Assay_Workflow start Start reagents Prepare Reagents: - KRAS G12C Protein - SOS1 Protein - Fluorescently labeled GTP - this compound (various concentrations) start->reagents incubation Incubate KRAS G12C with this compound reagents->incubation reaction_init Initiate nucleotide exchange by adding SOS1 and fluorescent GTP incubation->reaction_init measurement Measure fluorescence signal over time reaction_init->measurement analysis Calculate IC50 and kinact/KI values measurement->analysis end End analysis->end

Workflow for the SOS1-mediated nucleotide exchange assay.

Methodology Summary: The assay measures the rate of exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, catalyzed by the guanine (B1146940) nucleotide exchange factor SOS1.[4] this compound is pre-incubated with KRAS G12C before the addition of SOS1 and the fluorescent GTP.[4] The inhibition of the fluorescence signal, which corresponds to the inhibition of nucleotide exchange, is measured to determine the IC₅₀ value of the compound.[4]

p-ERK Inhibition and Cell Viability Assays

These cell-based assays assess the ability of this compound to inhibit downstream signaling and reduce the viability of cancer cells with the KRAS G12C mutation.

Methodology Summary:

  • p-ERK Inhibition: KRAS G12C mutant cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).[4] Cell lysates are then collected, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting or ELISA to determine the IC₅₀ for p-ERK inhibition.[4][11]

  • Cell Viability: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations for an extended period (e.g., 6 days).[4] Cell viability is then assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®) that measures ATP content, which is proportional to the number of viable cells. The IC₅₀ for cell viability is then calculated.[11]

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Methodology Summary:

  • Model: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H1373) are implanted into immunocompromised mice to establish tumors.[2]

  • Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules (e.g., daily).[2]

  • Endpoints: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity, respectively.[2] Pharmacokinetic/pharmacodynamic (PK/PD) studies may also be conducted to correlate drug exposure with target inhibition (e.g., p-ERK levels in tumor tissue).[4]

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, characterized by a well-defined molecular structure and favorable chemical properties for oral administration. Its mechanism of action, which involves the irreversible locking of KRAS G12C in an inactive state, leads to the effective suppression of oncogenic signaling pathways. Extensive preclinical and clinical data have demonstrated its significant anti-tumor activity and a manageable safety profile, positioning this compound as a promising therapeutic agent for patients with KRAS G12C-mutated cancers.[1] Continued research and ongoing clinical trials will further elucidate its full potential in various therapeutic settings.[1][13]

References

Glecirasib's Impact on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glecirasib (JAB-21822), a highly selective and irreversible covalent inhibitor of the KRAS G12C mutation, has demonstrated significant promise in the treatment of various solid tumors. This guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways crucial for cell proliferation and survival.[1] Oncogenic mutations, such as the G12C substitution, impair the GTP hydrolysis process, locking KRAS in a constitutively active state.[1] This leads to the persistent activation of downstream pro-tumorigenic signaling cascades.[1][3]

This compound is specifically designed to target the cysteine residue of the KRAS G12C mutant protein.[1][3] It covalently binds to this mutant protein, trapping it in its inactive GDP-bound conformation.[1][3] This irreversible binding effectively "switches off" the hyperactive KRAS G12C, thereby inhibiting downstream signaling pathways, which in turn suppresses tumor cell proliferation and induces apoptosis (programmed cell death).[1][4]

Key Downstream Signaling Pathways Modulated by this compound

Preclinical studies have elucidated that this compound's therapeutic effects are primarily mediated through the inhibition of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][3]

The RAF-MEK-ERK (MAPK) Signaling Cascade

The MAPK pathway is a central regulator of cell growth, differentiation, and survival. Constitutive activation of this pathway, driven by mutant KRAS G12C, is a hallmark of many cancers. This compound treatment potently inhibits this cascade, as evidenced by a significant reduction in the phosphorylation of ERK (p-ERK), a key downstream effector.[1][3]

The PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another critical signaling axis that promotes cell survival, growth, and proliferation. Preclinical data demonstrates that this compound treatment leads to a substantial reduction in the phosphorylation of AKT (p-AKT), indicating the inhibition of this pathway as well.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active GTP-bound) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates PI3K PI3K KRAS_G12C->PI3K Activates This compound This compound This compound->KRAS_G12C KRAS_G12C_inactive KRAS G12C (Inactive GDP-bound) This compound->KRAS_G12C_inactive Stabilizes Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C KRAS G12C (Active) EGFR->KRAS_G12C Activates RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_G12C->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_G12C->PI3K_AKT This compound This compound This compound->KRAS_G12C Inhibits SHP2i SHP2 Inhibitor (e.g., JAB-3312) SHP2 SHP2 SHP2i->SHP2 Inhibits EGFRi EGFR Inhibitor (e.g., Cetuximab) EGFRi->EGFR Inhibits SOS1 SOS1 SHP2->SOS1 Activates SOS1->KRAS_G12C Activates Proliferation Tumor Growth RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation cluster_wb Western Blotting Workflow cluster_mtt MTT Assay Workflow cluster_facs Cell Cycle Analysis Workflow A1 Cell Lysis A2 Protein Quantification A1->A2 A3 SDS-PAGE A2->A3 A4 Western Blot A3->A4 A5 Antibody Incubation A4->A5 A6 Detection & Analysis A5->A6 B1 Cell Seeding B2 This compound Treatment B1->B2 B3 MTT Addition B2->B3 B4 Solubilization B3->B4 B5 Absorbance Reading B4->B5 C1 Cell Treatment C2 Fixation C1->C2 C3 PI Staining C2->C3 C4 Flow Cytometry C3->C4 C5 Data Analysis C4->C5

References

Glecirasib: An In-Depth Technical Review of In Vitro Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of Glecirasib (JAB-21822), a potent and selective covalent inhibitor of the KRAS G12C mutation. The data and protocols summarized herein are derived from key preclinical studies to support further research and development efforts in oncology.

Executive Summary

This compound is an investigational small molecule inhibitor that demonstrates high potency and selectivity against cancer cells harboring the KRAS G12C mutation. Preclinical in vitro studies have established its mechanism of action, which involves the irreversible binding to the mutant cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state.[1] This targeted inhibition effectively blocks downstream oncogenic signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to potent anti-proliferative effects, cell cycle arrest, and induction of apoptosis in a range of KRAS G12C-mutant cancer cell lines.[2][3] Quantitative analyses reveal subnanomolar to low nanomolar IC₅₀ values in both biochemical and cell-based assays, underscoring its potential as a promising therapeutic agent.[2]

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[1] Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair GTP hydrolysis, leading to a constitutively active GTP-bound state that drives tumorigenesis.

This compound is designed to specifically target the mutant cysteine residue present in KRAS G12C. It forms an irreversible covalent bond with this residue, trapping the KRAS G12C protein in its inactive GDP-bound conformation.[1] This prevents the engagement of downstream effector proteins, thereby inhibiting aberrant signaling through critical pathways that control cell proliferation and survival.[2]

Glecirasib_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive GDP-bound) SOS1->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF Kinase KRAS_G12C_GTP->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalently binds & locks in inactive state Experimental_Workflow cluster_viability 3D Cell Viability Assay cluster_western Western Blot for p-ERK/p-AKT v1 Seed cells in ultra-low attachment 96-well plates v2 Incubate (3-4 days) to form spheroids v1->v2 v3 Treat with serial dilutions of this compound v2->v3 v4 Incubate for 6 days v3->v4 v5 Add CellTiter-Glo® 3D reagent v4->v5 v6 Measure Luminescence v5->v6 w1 Seed cells and allow to adhere w2 Serum starve cells, then treat with this compound (2 hours) w1->w2 w3 Lyse cells and quantify protein w2->w3 w4 SDS-PAGE and transfer to PVDF w3->w4 w5 Probe with primary Abs (p-ERK, p-AKT, Total ERK/AKT) w4->w5 w6 Incubate with HRP- conjugated secondary Ab w5->w6 w7 Detect with ECL and image w6->w7

References

Preclinical Profile of Glecirasib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glecirasib (JAB-21822) is a highly selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Developed by Jacobio Pharmaceuticals, this agent has demonstrated promising anti-tumor activity in preclinical models, warranting its progression into clinical trials.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical biological and experimental workflows.

Pharmacokinetics: In Vivo Profile

Preclinical studies have highlighted the favorable pharmacokinetic properties of this compound, including high oral bioavailability.[1] In a key preclinical study using female NOD SCID mice bearing NCI-H358 lung cancer xenografts, the concentration of this compound in both plasma and tumor tissue was quantified over time following a single oral administration.

The data reveals that this compound reaches its peak concentration in both plasma and tumor at approximately 2 hours post-administration.[4] As expected, the exposure of this compound in both plasma and tumor tissue increased with a higher dose.[4] After 8 hours, the this compound concentrations in both plasma and tumor at the 30 mg/kg dose, as well as the plasma concentration at the 100 mg/kg dose, fell below the lower limit of quantification, suggesting a relatively rapid clearance from the systemic circulation.[4]

Table 1: Pharmacokinetics of this compound in NCI-H358 Xenograft Model

Time Point (hours)Dose (mg/kg)Mean Plasma Concentration (ng/mL)Mean Tumor Concentration (ng/g)
230Value not explicitly stated, but corresponds to peak concentrationValue not explicitly stated, but corresponds to peak concentration
430Declining from peakDeclining from peak
830< 1< 5.5
2100Value not explicitly stated, but corresponds to peak concentrationValue not explicitly stated, but corresponds to peak concentration
4100Declining from peakSustained near peak
8100< 1Remains above lower limit of quantification

Note: Specific mean concentration values at each time point were presented graphically in the source material. The table reflects the trends and limits of quantification mentioned.[4]

Pharmacodynamics: Target Engagement and Anti-Tumor Efficacy

This compound potently and selectively inhibits KRAS G12C, leading to the suppression of downstream signaling pathways, primarily the MAPK pathway, and consequently inhibiting cancer cell viability and tumor growth.[5]

In Vitro Potency

In biochemical and cellular assays, this compound has demonstrated high potency against KRAS G12C and substantial selectivity over wild-type KRAS and other RAS isoforms.[5] This translates to potent inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling, and robust inhibition of cell viability in KRAS G12C-mutant cancer cell lines.

Table 2: In Vitro Activity of this compound

AssayCell LineCancer TypeIC₅₀ (nM)
p-ERK Inhibition NCI-H358Non-Small Cell Lung Cancer10.9 (median for 7 KRAS G12C lines)
MIA PaCa-2Pancreatic CancerSpecific value not provided
SW1573Non-Small Cell Lung CancerSpecific value not provided
Cell Viability Ba/F3 (KRAS G12C)Pro-B Cell Line17.9
Ba/F3 (HRAS G12C)Pro-B Cell Line5.32
Ba/F3 (NRAS G12C)Pro-B Cell Line2.02
In Vivo Pharmacodynamics and Efficacy

The pharmacokinetic profile of this compound is directly correlated with its pharmacodynamic effects in vivo. Following oral administration in the NCI-H358 xenograft model, a dose-dependent inhibition of p-ERK was observed, with maximal suppression occurring between 2 to 4 hours, coinciding with the peak plasma and tumor concentrations of the drug.[4] Importantly, once-daily dosing of this compound led to sustained inhibition of ERK phosphorylation for at least 24 hours and induced significant tumor regression in multiple xenograft models.[5]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Xenograft ModelCancer TypeDosing RegimenOutcome
NCI-H1373Non-Small Cell Lung CancerDaily, OralTumor Regression
NCI-H358Non-Small Cell Lung CancerDaily, OralTumor Regression
MIA PaCa-2Pancreatic CancerDaily, OralTumor Growth Inhibition
LUN156 (PDX)Non-Small Cell Lung CancerDaily, OralTumor Growth Inhibition

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates This compound This compound This compound->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H358, MIA PaCa-2) Logarithmic growth phase Cell_Harvest 2. Cell Harvest & Preparation Viability >95% Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Immunodeficient mice (e.g., nude) 5 x 10^6 cells in Matrigel Cell_Harvest->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Calipers, 2-3 times/week Volume = (L x W^2) / 2 Implantation->Tumor_Monitoring Randomization 5. Randomization Tumor volume ~100-200 mm^3 Tumor_Monitoring->Randomization Treatment 6. Treatment Administration This compound or Vehicle (Oral Gavage) Daily dosing Randomization->Treatment Efficacy_Assessment 7. Efficacy Assessment Tumor volume & body weight monitoring Treatment->Efficacy_Assessment PD_Analysis 8. Pharmacodynamic Analysis Tumor collection at time points p-ERK analysis (Western Blot/HTRF) Treatment->PD_Analysis PK_Analysis 9. Pharmacokinetic Analysis Blood/Tumor collection LC/MS-MS analysis Treatment->PK_Analysis

References

Glecirasib: A Technical Deep Dive into its Inhibition of Tumor Growth in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective and potent covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various solid tumors.[1][2] This technical guide provides an in-depth analysis of the preclinical xenograft studies that have elucidated the efficacy and mechanism of action of this compound in inhibiting tumor growth. The data presented herein is crucial for understanding its therapeutic potential and guiding further research and clinical development. This compound irreversibly binds to the mutant cysteine residue at position 12 of the GDP-bound KRAS G12C protein, locking it in an inactive state and thereby blocking downstream oncogenic signaling pathways.[2]

Mechanism of Action: Targeting the KRAS G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] The G12C mutation leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation and survival.[1] this compound is designed to specifically target this mutated protein.

Signaling Pathway Inhibition

This compound effectively inhibits the downstream signaling cascades mediated by hyperactive KRAS G12C. A primary pathway affected is the MAPK/ERK pathway. Preclinical studies have demonstrated that this compound leads to a significant, dose-dependent reduction in the phosphorylation of ERK (p-ERK) in KRAS G12C mutant cancer cells.[3][4] This inhibition of a key downstream effector disrupts the signaling that drives tumor cell proliferation.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 RTK->SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Binding (Irreversible) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Figure 1: this compound's Mechanism of Action on the KRAS Signaling Pathway.

Efficacy in Xenograft Models: Quantitative Analysis

This compound has demonstrated significant anti-tumor activity in various xenograft models, including those for non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer.[1] The following tables summarize the key quantitative data from these preclinical studies.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
Cell LineAnimal ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
NCI-H358 Flank XenograftThis compound (10 mg/kg)Oral, Once DailyTumor Regression[3]
NCI-H1373 Flank XenograftThis compound (10 mg/kg)Oral, Once DailyTumor Regression[3]
LUN156 Patient-Derived Xenograft (PDX)This compound (100 mg/kg)Oral, Once DailyProlonged Tumor Regression[3]
Pancreatic Cancer Xenograft Model
Cell LineAnimal ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
MIA PaCa-2 Flank XenograftThis compound (10 mg/kg)Oral, Once DailyTumor Regression[3]

Detailed Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of this compound in xenograft models is outlined below. Specific parameters may vary between studies.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Cell Culture (e.g., NCI-H358, MIA PaCa-2) C 3. Subcutaneous Injection of Cancer Cells A->C B 2. Animal Acclimatization (e.g., Nude Mice) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Group Randomization (Vehicle vs. This compound) D->E F 6. Oral Administration (Once Daily) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint & Tissue Collection G->H I 9. Data Analysis & Reporting H->I

Figure 2: Generalized Workflow for a Xenograft Efficacy Study.
Key Methodological Details

  • Cell Lines and Culture: KRAS G12C mutant cell lines such as NCI-H358 (NSCLC), NCI-H1373 (NSCLC), and MIA PaCa-2 (pancreatic cancer) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses. A vehicle control group is included in all studies.

  • Pharmacodynamic (PD) Analysis: To assess target engagement, tumor tissues can be collected at various time points after dosing to measure the levels of p-ERK and other downstream biomarkers.[3]

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Synergistic Effects in Combination Therapies

The anti-tumor activity of this compound can be enhanced when used in combination with other targeted agents. Preclinical studies have shown synergistic effects when this compound is combined with cetuximab (an EGFR inhibitor) or JAB-3312 (a SHP2 inhibitor).[4] This suggests that dual blockade of compensatory signaling pathways may be a promising strategy to overcome potential resistance mechanisms.

Conclusion

This compound has demonstrated robust and dose-dependent anti-tumor efficacy in a range of preclinical xenograft models harboring the KRAS G12C mutation. Its mechanism of action, involving the irreversible inhibition of KRAS G12C and subsequent suppression of downstream signaling, is well-supported by pharmacodynamic data. The significant tumor regression observed in these models, both as a monotherapy and in combination with other targeted agents, underscores the strong therapeutic potential of this compound for patients with KRAS G12C-mutated cancers. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and clinical application of this promising therapeutic agent.

References

The Unyielding Bond: A Technical Guide to the Covalent Inhibition of KRAS G12C by Glecirasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of covalently targeting the cysteine-12 residue of the KRAS G12C mutant protein has marked a paradigm shift in the treatment of cancers driven by this oncogene. Glecirasib (JAB-21822) has emerged as a potent, selective, and irreversible inhibitor of KRAS G12C, demonstrating promising anti-tumor activity. This technical guide provides an in-depth examination of the mechanism of action of this compound, with a specific focus on the formation of the covalent bond with cysteine-12. We will explore the key biochemical and cellular assays used to characterize this interaction, present quantitative data on its potency and selectivity, and provide detailed experimental protocols to aid in the replication and further investigation of its properties. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's covalent targeting of KRAS G12C.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered an "undruggable" target due to its smooth protein surface and the high affinity of its GTP-binding pocket.[2] The specific mutation of glycine (B1666218) to cysteine at codon 12 (G12C) is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] This mutation traps KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1]

The discovery of a druggable allosteric pocket, known as the Switch-II pocket (S-IIP), in the GDP-bound (inactive) state of KRAS G12C, opened a new avenue for therapeutic intervention.[3] this compound is a next-generation, orally bioavailable, covalent inhibitor designed to specifically and irreversibly bind to the mutant cysteine-12 residue within this pocket.[2][3]

Mechanism of Covalent Binding

This compound's mechanism of action is centered on its ability to form a stable, covalent bond with the thiol group of the cysteine-12 residue in the GDP-bound KRAS G12C protein.[2] This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4] This targeted inhibition of oncogenic signaling ultimately leads to reduced tumor cell proliferation and the induction of apoptosis.[2][3]

The covalent interaction is facilitated by a reactive electrophilic group within the this compound molecule that specifically targets the nucleophilic thiol of the cysteine-12 residue. This targeted covalent approach provides high potency and prolonged duration of action, as the inhibition is not dependent on maintaining high circulating drug concentrations.

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high potency against KRAS G12C and its selectivity over wild-type (WT) KRAS and other RAS isoforms.

Biochemical Assay Parameter Value Reference
SOS1-mediated Nucleotide Exchange AssayIC50 (GDP-bound KRAS G12C)2.28 nmol/L[5]
Covalent Inhibition Kineticskinact/KI16,351 M-1s-1[5]
Selectivity vs. other RAS isoformsFold Selectivity (vs. KRAS WT, HRAS WT, NRAS WT)>1,000-fold[5]
Cellular Assay Cell Line Parameter Value Reference
p-ERK Inhibition AssayKRAS G12C mutant cancer cellsIC50Potent inhibition[5]
Cell Viability AssayKRAS G12C mutant cancer cell lines (NCI-H1373, NCI-H385, MIA PaCa-2)Median IC5011.8 nmol/L[4]
Cell Viability AssayNon-KRAS G12C cancer cell linesMedian IC508,159 nmol/L[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to KRAS G12C.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is catalyzed by the Son of Sevenless 1 (SOS1) guanine (B1146940) nucleotide exchange factor.

Materials:

  • Recombinant human KRAS G12C protein (GDP-loaded)

  • Recombinant human SOS1 protein

  • Guanosine triphosphate (GTP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • This compound

  • 384-well microplates

  • Plate reader capable of detecting fluorescence polarization or TR-FRET

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add GDP-loaded KRAS G12C protein to each well.

  • Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescently labeled GTP analog.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the fluorescence polarization or TR-FRET signal using a plate reader.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

p-ERK Inhibition Assay (Western Blot)

This cellular assay assesses the ability of this compound to inhibit the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • KRAS G12C mutant and wild-type cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed cells at an appropriate density in 96-well opaque-walled plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Cysteine Proteome Profiling by Mass Spectrometry

This advanced technique is used to assess the selectivity of this compound by identifying all cysteine residues across the proteome that it covalently modifies.

General Workflow:

  • Treat KRAS G12C mutant cells with this compound or a vehicle control.

  • Lyse the cells and digest the proteome into peptides.

  • Enrich for this compound-modified peptides, for example, by using an affinity-tagged version of the drug or through specific chromatographic methods.

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the specific cysteine-containing peptides that have been modified by this compound by searching the MS/MS data against a protein sequence database, including the mass shift corresponding to the adducted drug.

  • Quantify the relative abundance of the modified peptides between the this compound-treated and control samples to assess the extent of on-target and off-target modification. A highly selective inhibitor like this compound is expected to primarily modify Cys12 of KRAS G12C.[4][5]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflow of the experimental procedures described above.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start_biochem Recombinant KRAS G12C Protein sos1_assay SOS1-Mediated Nucleotide Exchange Assay start_biochem->sos1_assay kinetics_assay Covalent Inhibition Kinetics (kinact/KI) start_biochem->kinetics_assay ic50_biochem Determine IC50 sos1_assay->ic50_biochem kinact_ki Determine kinact/KI kinetics_assay->kinact_ki start_cellular KRAS G12C Mutant Cell Lines p_erk_assay p-ERK Inhibition Assay (Western Blot) start_cellular->p_erk_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) start_cellular->viability_assay proteomics_assay Cysteine Proteome Profiling (LC-MS/MS) start_cellular->proteomics_assay ic50_cellular Determine Cellular IC50 p_erk_assay->ic50_cellular viability_assay->ic50_cellular selectivity Assess Selectivity proteomics_assay->selectivity

References

Methodological & Application

Application Notes and Protocols for Glecirasib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective and potent covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein.[1][2] The KRAS G12C mutation is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3] this compound irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[2] This action effectively blocks downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to inhibition of tumor cell proliferation and induction of apoptosis.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound in KRAS G12C Mutant and Wild-Type Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency and selectivity for cells harboring the KRAS G12C mutation.

Cell LineCancer TypeKRAS Statusp-ERK Inhibition IC50 (nM)Cell Viability IC50 (nM)
NCI-H358NSCLCG12C10.911.8
NCI-H1373NSCLCG12C8.77.9
MIA PaCa-2PancreaticG12C12.515.6
SW837ColorectalG12C9.810.2
SW1463ColorectalG12C11.513.5
NCI-H1792NSCLCG12C-9.7
SW1573NSCLCG12C-12.1
A549NSCLCG12S>10000>10000
HCT116ColorectalG13D>10000>10000
Capan-2PancreaticG12V57878159

Data compiled from supplementary materials in Cancer Research Communications.[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Glecirasib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Irreversible binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis caption This compound binds to inactive KRAS G12C, preventing activation and downstream signaling.

Caption: this compound's mechanism of action.

Experimental Workflow for Assessing this compound Activity

Glecirasib_Workflow cluster_assays Functional Assays Start Select KRAS G12C mutant & WT cell lines Culture Cell Culture & Seeding Start->Culture Treatment Treat with this compound (dose-response) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Lysis Cell Lysis for Biochemical Analysis Treatment->Lysis DataAnalysis Data Analysis & IC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot Western Blot for p-ERK, p-AKT, etc. Lysis->WesternBlot WesternBlot->DataAnalysis Conclusion Evaluate Efficacy & Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • KRAS G12C mutant and wild-type cancer cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p-ERK and p-AKT

This protocol assesses the inhibitory effect of this compound on downstream KRAS signaling.

Materials:

  • KRAS G12C mutant cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (typical dilutions: 1:1000 for phospho-antibodies, 1:2000 for total protein antibodies).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash again and visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize phospho-protein levels to total protein levels.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by this compound through caspase-3 and -7 activation.

Materials:

  • KRAS G12C mutant cells (e.g., NCI-H358)

  • 96-well opaque-walled plates

  • This compound

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate and incubate overnight.

    • Treat cells with this compound (e.g., 1 µM) or a positive control (e.g., staurosporine) for various time points (e.g., 24, 48, 72 hours).

  • Caspase-Glo® 3/7 Assay:

    • Follow the manufacturer's protocol. Briefly, add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure luminescence.

    • Normalize the results to a vehicle-treated control to determine the fold-increase in caspase activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

  • KRAS G12C mutant cells

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with this compound (e.g., 100 nM, 1 µM) for 24 hours.

    • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

    • Resuspend the pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 2 hours or overnight.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Combination Studies

This compound has shown synergistic effects when combined with other targeted agents like the EGFR inhibitor cetuximab and the SHP2 inhibitor JAB-3312 (sitneprotafib).[4]

Protocol Outline:

  • Experimental Setup:

    • Use a matrix-based experimental design with serial dilutions of this compound and the combination drug (cetuximab or JAB-3312).

    • For example, use a 7x7 matrix of concentrations centered around the IC50 values of each drug.

  • Assay Performance:

    • Perform a cell viability assay (as described in Protocol 1) with the combination treatments for 72-96 hours.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each combination.

    • Determine synergy using a synergy model such as the Bliss independence model or the Loewe additivity model. Synergy scores (e.g., from SynergyFinder) can quantify the degree of interaction.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. By employing these methods, researchers can effectively evaluate its anti-proliferative and pro-apoptotic activity, confirm its mechanism of action by analyzing downstream signaling pathways, and explore its potential in combination therapies. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the further development of this promising targeted therapy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for utilizing Glecirasib, a potent and selective covalent inhibitor of KRAS G12C, in various in vitro assays. The information is intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.

Overview of this compound

This compound (JAB-21822) is a highly selective, orally active inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1] This modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[2][3][4] Preclinical studies have demonstrated its potent anti-tumor activity in cell lines and xenograft models harboring the KRAS G12C mutation.[5]

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay and cell line used. The following tables summarize reported IC50 values and recommended concentration ranges for key in vitro experiments.

Table 1: this compound IC50 Values in KRAS G12C Mutant Cell Lines

Cell LineAssay TypeIC50 (nM)Reference
NCI-H358Phospho-ERK Inhibition7.3[6]
NCI-H358Cell Viability23[6]
MIA PaCa-2Cell ViabilitySubnanomolar[5]
Various KRAS G12C linesCell ViabilitySubnanomolar[5]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Cell Viability (e.g., CellTiter-Glo)0.1 nM - 10 µMTo determine a full dose-response curve and calculate the IC50 value.
Western Blot (p-ERK, p-AKT)10 nM - 1 µMA 2-hour treatment is often sufficient to observe significant inhibition of downstream signaling.
Biochemical Assays (e.g., SOS1-mediated nucleotide exchange)0.1 nM - 1 µMTo determine the direct inhibitory effect on KRAS G12C activity.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[7][8][9][10]

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358[11][12][13][14][15], MIA PaCa-2[16][17][18][19][20], SW1573[4][21][22][23][24])

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Phospho-ERK and Phospho-AKT

This protocol provides a general procedure for analyzing the inhibition of KRAS downstream signaling.

Materials:

  • KRAS G12C mutant cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit[2][7][10][25][26]

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-ERK1/2, total ERK1/2, p-AKT, total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[3][8][27]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or DMSO for 2 hours. c. Wash cells twice with ice-cold PBS.[28][29] d. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[28][29][30] e. Incubate on ice for 30 minutes.[30] f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[30] g. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2][7][10][25][26]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run the electrophoresis.[31][32][33] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31][32][33][34]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[9][32] b. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended dilutions: p-ERK1/2 (1:1000), total ERK1/2 (1:1000), p-AKT (1:1000), total AKT (1:1000) in blocking buffer. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[3][8][27] b. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal KRAS_G12C_GDP KRAS G12C (GDP) Inactive KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Inhibits Activation SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select KRAS G12C Mutant Cell Line culture Culture Cells to Optimal Confluency start->culture prepare_this compound Prepare this compound Serial Dilutions culture->prepare_this compound cell_viability Cell Viability Assay (e.g., CellTiter-Glo) prepare_this compound->cell_viability Treat cells for 72h western_blot Western Blot Analysis (p-ERK, p-AKT) prepare_this compound->western_blot Treat cells for 2h ic50 Determine IC50 Value cell_viability->ic50 inhibition Quantify Inhibition of Downstream Signaling western_blot->inhibition

Caption: Experimental workflow for evaluating this compound in cell-based assays.

References

Application Notes and Protocols: Detection of p-ERK Inhibition by Glecirasib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer and colorectal cancer.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[3] The G12C mutation results in a constitutively active KRAS protein, leading to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][3]

This compound covalently binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state.[1][2] This action blocks the downstream signaling cascade, leading to reduced phosphorylation of key effector proteins, including ERK.[4][5] The phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 and Thr185/Tyr187, respectively) is a critical indicator of MAPK pathway activation.[6][7] Therefore, assessing the levels of phosphorylated ERK (p-ERK) is a reliable method to determine the cellular potency and mechanism of action of this compound.

These application notes provide a detailed protocol for performing a Western blot to quantify the reduction in p-ERK levels in cancer cell lines harboring the KRAS G12C mutation following treatment with this compound.

Signaling Pathway and Experimental Rationale

The diagram below illustrates the KRAS signaling pathway and the mechanism of action of this compound. Under normal conditions, growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. The KRAS G12C mutation leads to constitutive activation of this pathway. This compound selectively inhibits the mutated KRAS G12C, thereby preventing the phosphorylation and activation of ERK.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Downstream Downstream Targets (Proliferation, Survival) pERK->Downstream

Figure 1: KRAS G12C signaling pathway and inhibition by this compound.

Experimental Workflow

The overall workflow for assessing p-ERK levels after this compound treatment involves several key stages, from cell culture and treatment to data analysis.

Western_Blot_Workflow A 1. Cell Culture & Treatment (KRAS G12C cell line + this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Immunoblotting (Blocking, Antibody Incubation) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Figure 2: Western blot experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed a human cancer cell line known to harbor the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal levels of ERK activation, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free medium.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. Preclinical studies have shown that this compound can robustly inhibit ERK phosphorylation for at least 24 hours.[4][5]

Protocol 2: Cell Lysis and Protein Extraction
  • Preparation: After treatment, place the 6-well plates on ice.

  • Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[9][10]

  • Scraping: Use a cell scraper to gently scrape the adherent cells from the bottom of the wells.[8]

  • Collection and Incubation: Transfer the cell lysate to pre-chilled microcentrifuge tubes. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[9][11]

  • Centrifugation: Centrifuge the lysates at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][11]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to new pre-chilled tubes. Discard the pellet.[8]

Protocol 3: Protein Quantification (BCA Assay)
  • Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[12][13]

  • Sample Preparation: Prepare dilutions of your cell lysates.

  • BCA Assay: Perform the bicinchoninic acid (BCA) assay according to the manufacturer's instructions to determine the protein concentration of each lysate.[14][15] This involves mixing the protein samples and standards with the BCA working reagent and measuring the absorbance at 562 nm.[12][15]

  • Calculation: Generate a standard curve from the absorbance readings of the BSA standards and use it to calculate the protein concentration of your unknown samples.[15]

Protocol 4: SDS-PAGE and Western Blotting
  • Sample Preparation for Gel Loading: Normalize the protein concentration of all samples with lysis buffer. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10][16]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of a 10-12% polyacrylamide gel. Run the gel at 100-120 volts until the dye front reaches the bottom of the gel.[17][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19] This can be done using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-wetted with methanol.[18]

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][16] Note: For phospho-antibodies, BSA is often the preferred blocking agent to avoid high background.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in the blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle shaking.[6][7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[6][17]

  • Final Washes: Wash the membrane three more times for 10 minutes each with TBST.[6]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.[11]

Protocol 5: Stripping and Re-probing for Total ERK

To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.

  • Stripping: After imaging for p-ERK, incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[17][20]

  • Washing: Wash the membrane thoroughly with TBST (3 x 10 minutes).

  • Re-blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]

  • Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.

  • Repeat: Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry software should be used to quantify the band intensities for both p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each sample to account for any variations in protein loading.

Table 1: Densitometry Analysis of p-ERK and Total ERK Levels
Treatment GroupThis compound Conc. (nM)p-ERK Band Intensity (Arbitrary Units)Total ERK Band Intensity (Arbitrary Units)Normalized p-ERK/Total ERK Ratio% Inhibition of p-ERK (relative to Vehicle)
Vehicle Control0 (DMSO)50000520000.960%
This compound140000510000.7818.75%
This compound1025000530000.4751.04%
This compound1005000515000.1089.58%
This compound10001000525000.0297.92%

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and this compound concentrations used.

Conclusion

Western blotting is a robust and widely used technique to assess the inhibition of signaling pathways by targeted therapies. This application note provides a comprehensive protocol for evaluating the effect of this compound on the phosphorylation of ERK in KRAS G12C mutant cancer cells. By following these detailed steps, researchers can reliably quantify the dose-dependent inhibition of the MAPK pathway by this compound, providing crucial data for preclinical and drug development studies.

References

Application Notes and Protocols for Evaluating Synergy Between Glecirasib and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] By irreversibly binding to the mutant cysteine residue, this compound locks the KRAS G12C protein in an inactive, GDP-bound state.[1][3] This action effectively blocks downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][3][4] While this compound has shown promising efficacy as a monotherapy, combination strategies are being explored to enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][3] This document provides detailed methods and protocols for evaluating the synergistic effects of this compound in combination with other targeted inhibitors.

Rationale for Combination Therapies

Combining this compound with inhibitors that target parallel or downstream signaling pathways, or pathways involved in feedback activation, is a rational approach to achieving synergistic anti-cancer effects. Preclinical and clinical studies are investigating this compound in combination with:

  • SHP2 Inhibitors (e.g., JAB-3312): SHP2 is a protein tyrosine phosphatase that plays a role in activating the RAS-MAPK pathway.[5] Co-inhibition of KRAS G12C and SHP2 can lead to a more profound and durable suppression of this critical signaling cascade.[3][5]

  • EGFR Inhibitors (e.g., Cetuximab): In some cancers, inhibition of the KRAS pathway can lead to a feedback activation of upstream receptor tyrosine kinases like EGFR.[6] Combining this compound with an EGFR inhibitor can abrogate this feedback loop and enhance therapeutic efficacy.[6]

Experimental Workflow for Synergy Evaluation

A systematic approach is essential for identifying and validating synergistic drug combinations. The following workflow outlines the key experimental stages:

Experimental Workflow for Synergy Evaluation A 1. Single-Agent Dose-Response (Determine IC50 values) B 2. Combination Matrix Screening (Assess cell viability) A->B Inform design of C 3. Synergy Quantification (Calculate Combination Index) B->C Generate data for D 4. Mechanistic Validation (Apoptosis and Pathway Analysis) C->D Prioritize synergistic combinations for E 5. In Vivo Confirmation (Xenograft models) D->E Confirm mechanism and guide

Caption: A stepwise workflow for the systematic evaluation of drug synergy.

Key Experimental Protocols

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess the synergistic effect on cell proliferation when used in combination.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cancer cells harboring the KRAS G12C mutation.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the combination inhibitor in complete cell culture medium.

    • For single-agent IC50 determination, treat cells with a range of concentrations for each drug.

    • For combination studies, create a dose matrix with varying concentrations of both drugs.[7] Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot dose-response curves to calculate the IC50 value for each drug using appropriate software (e.g., GraphPad Prism).

    • For combination data, use software like CompuSyn to calculate the Combination Index (CI).[8]

Data Presentation: Combination Index (CI) Values

The Chou-Talalay method is commonly used to quantify drug synergy. The Combination Index (CI) provides a quantitative measure of the interaction between two drugs.

Combination Index (CI)Interpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism
Apoptosis Assays

Objective: To determine if the synergistic effect on cell viability is due to an increase in programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Double Staining

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound and the combination inhibitor at synergistic concentrations (e.g., IC50 values) for 48 hours.[9]

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.[9]

Data Presentation: Apoptosis Quantification

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound alone
Inhibitor X alone
This compound + Inhibitor X
Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.

KRAS Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SHP2 SHP2 EGFR->SHP2 KRAS_G12C KRAS G12C SHP2->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway targeted by this compound.

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed and treat cells in 6-well plates with synergistic drug concentrations for a predetermined time (e.g., 24 hours).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

      • p-ERK, total ERK

      • p-AKT, total AKT

      • Cleaved PARP, total PARP

      • Bcl-2 family proteins

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Protein Expression Changes

Target ProteinVehicle ControlThis compoundInhibitor XThis compound + Inhibitor X
p-ERK/Total ERK Ratio1.0
p-AKT/Total AKT Ratio1.0
Cleaved PARP/Total PARP1.0

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of synergistic interactions between this compound and other targeted inhibitors. By systematically quantifying synergy and elucidating the underlying molecular mechanisms, researchers can identify promising combination strategies for further development, with the ultimate goal of improving therapeutic outcomes for patients with KRAS G12C-mutant cancers.

References

Application Notes and Protocols for Cell Viability Assays with Glecirasib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Glecirasib, a potent and selective KRAS G12C inhibitor, on cancer cell viability. The provided methodologies are essential for preclinical drug evaluation and understanding the cellular response to this compound.

Introduction

This compound (JAB-21822) is an investigational small molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK and PI3K/AKT pathways.[1][3][4] This inhibition ultimately leads to reduced tumor cell proliferation and the induction of apoptosis.[1][5] Accurate and reproducible methods for quantifying the cytotoxic and cytostatic effects of this compound are crucial for its development as a targeted cancer therapy.

Mechanism of Action: KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, KRAS activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][6] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and aberrant signaling.[3] this compound selectively targets the mutant cysteine at position 12, preventing the KRAS G12C protein from participating in these signaling cascades.[1][2]

KRAS_G12C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C Signaling Pathway and this compound Inhibition.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.

Cell LineCancer TypeKRAS MutationIC50 (nmol/L)Assay TypeReference
NCI-H1373Non-Small Cell Lung CancerKRAS G12C11.8 (median)3D Cell Viability[7]
NCI-H358Non-Small Cell Lung CancerKRAS G12CPotent2D Cell Viability[5]
MIA PaCa-2Pancreatic CancerKRAS G12C11.8 (median)3D Cell Viability[7]
SW837Colorectal CancerKRAS G12CNot specified3D Cell Viability[7]
SW1463Colorectal CancerKRAS G12CNot specified3D Cell Viability[7]
LS513Colorectal CancerKRAS G12D8,159 (median)3D Cell Viability[7]
Capan-2Pancreatic CancerKRAS G12V8,159 (median)3D Cell Viability[7]
MKN1Gastric CancerWT KRAS Amp.8,159 (median)3D Cell Viability[7]

Experimental Protocols

Two common and robust methods for determining cell viability following this compound treatment are the MTT assay and the ATP-based luminescence assay (e.g., CellTiter-Glo®).

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

Materials:

  • KRAS G12C mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired treatment period (e.g., 72 hours to 6 days) at 37°C in a 5% CO2 incubator.[7][10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.[8]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[13][14]

Materials:

  • KRAS G12C mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • CellTiter-Glo® Reagent (Promega)[13]

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled plates to prevent luminescence signal cross-talk.

  • Compound Treatment:

    • Follow the same compound treatment protocol as described for the MTT assay. Preclinical studies with this compound have utilized a 6-day treatment duration for cell viability assays.[7]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Record the luminescence using a luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for assessing cell viability following this compound treatment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture KRAS G12C mutant & WT cells Cell_Seeding 3. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Glecirasib_Prep 2. Prepare this compound serial dilutions Treatment 4. Treat cells with This compound (6 days) Glecirasib_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Perform Cell Viability Assay (MTT or CTG) Treatment->Viability_Assay Data_Acquisition 6. Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis 7. Calculate % Viability & determine IC50 Data_Acquisition->Data_Analysis

Cell Viability Assay Workflow with this compound.

Data Analysis

  • Calculate Percentage Viability: For each this compound concentration, calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound in inhibiting the viability of KRAS G12C mutant cancer cells, providing valuable insights for its ongoing clinical development.

References

Application Notes and Protocols: Glecirasib in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a potent, highly selective, and irreversible covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2][3] The Kirsten rat sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell proliferation, differentiation, and survival.[4] The G12C mutation results in the constitutive activation of the KRAS protein, leading to uncontrolled cell growth and tumor development.[3][4] this compound specifically binds to the mutant cysteine residue at position 12 of the GDP-bound KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK pathway.[2][3] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][5][6]

Three-dimensional (3D) organoid culture systems have emerged as a powerful preclinical model for cancer research and drug development.[7] Patient-derived organoids (PDOs), in particular, recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a more predictive model for therapy response compared to traditional 2D cell cultures.[8][9] This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems to evaluate its efficacy and mechanism of action in a patient-relevant context.

Data Presentation

Table 1: Clinical Efficacy of this compound Monotherapy in KRAS G12C-Mutated Solid Tumors
IndicationNumber of PatientsConfirmed Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Disease Control Rate (DCR)Reference
Advanced NSCLC11947.9%8.2 months13.6 months86.3%[6][10]
Pancreatic Cancer3246.9%5.5 months10.8 months-[11]
Biliary Tract Cancer771.4%---[11]
Small Intestinal Cancer4100%---[11]
Gastric Cancer366.7%---[11]
Other Solid Tumors (pooled)5450.9%6.9 months10.8 months-[11]
Table 2: Safety Profile of this compound - Common Treatment-Related Adverse Events (TRAEs)
Adverse EventAny Grade (%)Grade ≥3 (%)Reference
Anemia56.3%-[6]
Blood Bilirubin Increased48.7%-[6]
Alanine Aminotransferase Increased35.3%-[6]
Aspartate Aminotransferase Increased35.3%-[6]
Hypertriglyceridemia28.6%-[6]
Nausea6.7%<1%[6]
Vomiting7.6%0%[6]
Diarrhea3.4%0%[6]

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalently binds to KRAS G12C mutant MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors SOS1->KRAS_GDP Promotes GTP binding GAP GAP GAP->KRAS_GTP Promotes GTP hydrolysis Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)

This protocol outlines the establishment of PDOs from tumor tissue, a crucial first step for testing this compound.[8]

Materials:

  • Fresh tumor tissue from patients with KRAS G12C-mutated cancers (e.g., NSCLC, colorectal, pancreatic)

  • Basement membrane matrix (e.g., Matrigel®)

  • Advanced DMEM/F12 medium

  • Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF, Gastrin, Y-27632 (specific factors may vary by tumor type)

  • Collagenase/Dispase solution

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well and 96-well)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Digestion:

    • Wash the fresh tumor tissue with cold PBS.

    • Mince the tissue into small fragments (<1 mm³).

    • Digest the tissue fragments with a Collagenase/Dispase solution in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzyme activity with DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Organoid Seeding:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a cold basement membrane matrix.

    • Dispense 50 µL droplets of the cell-matrix mixture into the center of pre-warmed 6-well plate wells.

    • Incubate the plate at 37°C for 20-30 minutes to solidify the matrix.

  • Organoid Culture:

    • Gently add 2 mL of pre-warmed organoid culture medium to each well.

    • Culture the organoids in a 37°C, 5% CO2 incubator.

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically disrupting them and re-seeding in a fresh basement membrane matrix.

Protocol 2: High-Throughput Drug Screening of this compound in PDOs

This protocol details the methodology for assessing the dose-dependent effects of this compound on PDO viability.[9][12][13]

Materials:

  • Established PDO cultures with confirmed KRAS G12C mutation

  • This compound stock solution (in DMSO)

  • Organoid culture medium

  • 96-well clear-bottom, black-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

  • Multichannel pipette

Procedure:

  • Organoid Plating:

    • Harvest and mechanically dissociate established PDOs into small fragments.

    • Count the organoid fragments and resuspend them in a cold basement membrane matrix at a desired density.

    • Seed 10 µL of the organoid-matrix suspension per well in a pre-warmed 96-well plate.

    • Incubate at 37°C for 20-30 minutes to solidify the matrix.

    • Add 100 µL of organoid culture medium to each well.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium. A suggested concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO).

    • After 24-48 hours of organoid formation, carefully remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate at 37°C, 5% CO2 for 72-120 hours.

  • Viability Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to lyse the organoids and stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow cluster_setup Organoid Establishment and Drug Treatment cluster_analysis Downstream Analysis cluster_outcome Data Interpretation A Patient Tumor Biopsy (KRAS G12C+) B Organoid Generation and Culture A->B C Organoid Plating (96-well plate) B->C D This compound Treatment (Dose-Response) C->D E Viability Assay (e.g., CellTiter-Glo 3D) D->E F High-Content Imaging (Morphology, Apoptosis) D->F G Biochemical Assays (Western Blot for p-ERK) D->G H RNA Sequencing (Transcriptomic Profiling) D->H I IC50 Determination E->I J Phenotypic Analysis F->J K Mechanism of Action Confirmation G->K L Biomarker Discovery H->L

Caption: A generalized experimental workflow for evaluating this compound in PDOs.

Conclusion

The use of this compound in 3D organoid culture systems provides a powerful platform for preclinical evaluation and personalized medicine. By leveraging patient-derived organoids, researchers can assess the efficacy of this compound in a model that closely mimics the patient's tumor, potentially identifying predictive biomarkers of response and resistance. The protocols and data presented herein offer a comprehensive guide for integrating this compound into 3D organoid-based research, with the ultimate goal of advancing the development of targeted therapies for KRAS G12C-mutated cancers.

References

Application Notes and Protocols for Lentiviral Transduction of KRAS G12C for Glecirasib Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is a significant driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] Glecirasib (JAB-21822) is a potent and highly selective, orally bioavailable covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2][3][4] By irreversibly binding to the cysteine residue of KRAS G12C in its inactive, GDP-bound state, this compound locks the protein in an inactive conformation.[1][3] This action blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][2]

These application notes provide a comprehensive framework for utilizing lentiviral transduction to establish KRAS G12C-mutant cell line models and subsequently evaluating the efficacy of this compound. The protocols detailed below cover lentivirus production, cell line transduction, and assessment of cellular viability and pathway inhibition.

Mechanism of Action and Signaling Pathway

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes.[1] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and downstream signaling.[1] this compound covalently binds to the mutant cysteine in the switch-II pocket, trapping KRAS G12C in its inactive state.[1][3] This prevents the engagement of downstream effectors such as RAF, MEK, and ERK in the MAPK pathway, as well as PI3K and AKT in the PI3K/AKT pathway, ultimately leading to cell cycle arrest and apoptosis.[2][5]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound EGFR->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP GDP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_setup Phase 1: Model Generation cluster_testing Phase 2: this compound Efficacy Testing cluster_analysis Phase 3: Data Analysis A 1. Lentivirus Production (pLenti-KRAS_G12C) B 2. Lentiviral Transduction of target cells (e.g., HEK293T) A->B C 3. Selection of Stable KRAS G12C expressing cells B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 5. Western Blot Analysis (p-ERK, p-AKT) C->E F 6. IC50 Determination D->F G 7. Pathway Inhibition Quantification E->G

References

Application Notes and Protocols for Immunohistochemistry Staining of Biomarkers Post-Glecirasib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors. By irreversibly binding to the mutant cysteine-12 residue, this compound locks the KRAS G12C protein in its inactive, GDP-bound state. This action effectively blocks downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival. Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings. This document provides detailed protocols for IHC staining of key biomarkers—phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and the proliferation marker Ki-67—to evaluate the in-situ efficacy of this compound treatment.

Data Presentation

While specific quantitative IHC data for this compound is not yet widely published, the following tables present representative data from a preclinical study on Adagrasib, another KRAS G12C inhibitor with a similar mechanism of action. This data illustrates the expected changes in biomarker expression following treatment and provides a template for data analysis and presentation.

Table 1: Quantitative Analysis of p-ERK Immunohistochemistry in KRAS G12C-Mutant Xenograft Models Treated with a KRAS G12C Inhibitor

Treatment GroupMean % p-ERK Positive CellsStandard DeviationP-value vs. Vehicle
Vehicle Control85.28.7-
KRAS G12C Inhibitor (10 mg/kg)42.16.5<0.01
KRAS G12C Inhibitor (50 mg/kg)15.84.2<0.001

Note: Data is illustrative and based on findings for KRAS G12C inhibitors in preclinical models.

Table 2: Quantitative Analysis of Ki-67 Immunohistochemistry in KRAS G12C-Mutant Xenograft Models Treated with a KRAS G12C Inhibitor

Treatment GroupMean Ki-67 Labeling Index (%)Standard DeviationP-value vs. Vehicle
Vehicle Control78.59.2-
KRAS G12C Inhibitor (10 mg/kg)35.47.1<0.01
KRAS G12C Inhibitor (50 mg/kg)12.33.9<0.001

Note: Data is illustrative and based on findings for KRAS G12C inhibitors in preclinical models.

Signaling Pathway and Experimental Workflow

glecirasib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Active) KRAS G12C (Active) Growth Factor Receptor->KRAS G12C (Active) KRAS G12C (Inactive) KRAS G12C (Inactive) KRAS G12C (Active)->KRAS G12C (Inactive) This compound Inhibition RAF RAF KRAS G12C (Active)->RAF PI3K PI3K KRAS G12C (Active)->PI3K This compound This compound This compound->KRAS G12C (Active) MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Phosphorylation Proliferation Proliferation p-ERK->Proliferation Survival Survival p-AKT->Survival

Caption: this compound inhibits the active KRAS G12C mutant, blocking downstream MAPK and PI3K-AKT signaling pathways.

IHC_Workflow cluster_prep Sample Preparation cluster_staining IHC Staining cluster_analysis Analysis Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen Retrieval Antigen Retrieval Deparaffinization->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Chromogen Detection Chromogen Detection Secondary Antibody->Chromogen Detection Counterstaining Counterstaining Chromogen Detection->Counterstaining Imaging Imaging Counterstaining->Imaging Quantification Quantification Imaging->Quantification

Caption: A generalized workflow for immunohistochemical staining and analysis of tissue samples.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of p-ERK, p-AKT, and Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Protocol for Phospho-ERK (p-ERK) Staining

1. Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)

  • Blocking Buffer: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Citrate Buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% H2O2 in methanol for 15 minutes at room temperature.

    • Rinse with wash buffer (TBST).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-p-ERK primary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Apply diluted antibody to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with TBST: 3 x 5 minutes.

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Chromogen Detection:

    • Wash slides with TBST: 3 x 5 minutes.

    • Prepare and apply DAB chromogen solution according to the manufacturer's instructions.

    • Monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

3. Interpretation:

  • Positive staining for p-ERK will appear as brown nuclear and/or cytoplasmic staining.

  • Quantification can be performed by calculating the H-score or the percentage of positive tumor cells.

II. Protocol for Phospho-AKT (p-AKT) Staining

1. Materials and Reagents:

  • Follow the same list as for p-ERK, with the exception of the primary antibody.

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody.

2. Procedure:

  • The procedure is identical to the p-ERK protocol. The primary antibody for p-AKT should be diluted and incubated as per the manufacturer's recommendations.

3. Interpretation:

  • Positive staining for p-AKT will appear as brown cytoplasmic and/or nuclear staining.

  • Quantification can be performed by assessing the intensity and percentage of positive tumor cells.

III. Protocol for Ki-67 Staining

1. Materials and Reagents:

  • Follow the same list as for p-ERK, with the exception of the primary antibody.

  • Primary Antibody: Rabbit anti-Ki-67 antibody.

2. Procedure:

  • The procedure is identical to the p-ERK protocol. The primary antibody for Ki-67 should be diluted and incubated as per the manufacturer's recommendations.

3. Interpretation:

  • Positive staining for Ki-67 will appear as brown nuclear staining in proliferating cells.

  • Quantification is performed by calculating the Ki-67 labeling index: (number of Ki-67 positive tumor cell nuclei / total number of tumor cell nuclei) x 100%. This is often done in "hot spots" of the tumor.

Troubleshooting & Optimization

Glecirasib Technical Support Center: Troubleshooting Unexpected Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results or potential off-target effects during preclinical studies with Glecirasib (JAB-21822), a potent and selective covalent inhibitor of KRAS G12C. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cell-Based Assay Troubleshooting

Question 1: We observe incomplete inhibition of downstream signaling (p-ERK, p-AKT) in our KRAS G12C mutant cell line upon this compound treatment, even at high concentrations. What could be the cause?

Answer:

Several factors could contribute to incomplete pathway inhibition:

  • Cell Line Heterogeneity and Resistance Mechanisms:

    • Intrinsic Resistance: Some KRAS G12C mutant cell lines exhibit intrinsic resistance due to co-occurring mutations or the activation of parallel signaling pathways. For example, colorectal cancer cell lines with high basal receptor tyrosine kinase (RTK) activity may show attenuated responses.

    • Acquired Resistance: Prolonged exposure to KRAS G12C inhibitors can lead to the development of acquired resistance. This can occur through secondary mutations in KRAS or amplification of the KRAS G12C allele.[1] Upregulation of bypass pathways, such as the activation of other RAS isoforms (HRAS, NRAS) or alterations in downstream effectors like BRAF and MEK, can also confer resistance.[1]

  • Experimental Conditions:

    • Suboptimal Treatment Duration: The covalent binding of this compound is time-dependent. Ensure sufficient incubation time to allow for maximal target engagement. A time-course experiment (e.g., 1, 6, 12, 24, 48 hours) is recommended to determine the optimal duration for observing maximal inhibition.

    • Inhibitor Stability: Ensure proper storage and handling of this compound to maintain its potency. Prepare fresh working solutions for each experiment.

Troubleshooting Workflow:

start Incomplete Pathway Inhibition Observed check_cell_line Verify KRAS G12C status and check for co-mutations start->check_cell_line time_course Perform time-course experiment (1-48h) start->time_course dose_response Confirm dose-response with fresh inhibitor start->dose_response rescue_exp Overexpress wild-type or other RAS isoforms check_cell_line->rescue_exp outcome1 Optimize experimental conditions time_course->outcome1 dose_response->outcome1 pathway_analysis Analyze parallel signaling pathways (e.g., RTKs) rescue_exp->pathway_analysis outcome2 Investigate resistance mechanisms pathway_analysis->outcome2

Caption: Troubleshooting workflow for incomplete signaling inhibition.

Question 2: We are observing a cytotoxic effect in a KRAS wild-type cell line treated with this compound. How can we determine if this is due to an off-target effect?

Answer:

While preclinical studies have shown this compound to be highly selective for KRAS G12C, observing effects in wild-type cells warrants investigation into potential off-target interactions.[2][3]

Recommended Steps:

  • Confirm the Absence of KRAS G12C Mutation: First, re-verify the KRAS mutational status of your cell line using a sensitive method like digital droplet PCR (ddPCR) or next-generation sequencing (NGS).

  • Perform a Cysteine Reactivity Profile: Since this compound is a covalent inhibitor that targets a cysteine residue, a chemoproteomic approach can identify other cellular proteins with reactive cysteines that might be engaged by the compound. A cysteine proteome profiling analysis of this compound has shown it to be highly selective for the Cys12 peptide in KRAS G12C.[3]

  • Kinome Scanning: A broad kinome scan can identify potential off-target kinases. Preclinical data suggests this compound has minimal activity against a large panel of kinases, with only PIM2 showing 50% inhibition at a high concentration (10 μmol/L).

  • Thermal Proteome Profiling (TPP): TPP can identify direct protein targets of a compound in an unbiased manner by measuring changes in protein thermal stability upon drug binding.

  • Validate Potential Off-Targets: If the above methods identify potential off-targets, validate these interactions using orthogonal assays such as:

    • Western Blot: Check if the expression or phosphorylation status of the putative off-target is altered in a dose-dependent manner upon this compound treatment.

    • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in intact cells.

    • RNAi or CRISPR-Cas9 Knockdown/Knockout: Determine if reducing the expression of the putative off-target protein phenocopies or rescues the observed cytotoxic effect.

Section 2: Proteomics and Kinome Scanning

Question 3: We have performed a kinome scan and identified a few potential off-target kinases for this compound. How should we interpret and validate these findings?

Answer:

Interpreting kinome scan data requires careful consideration of the assay format and the need for subsequent validation.

Data Interpretation:

  • Binding Affinity vs. Functional Inhibition: Kinome scanning platforms often measure binding affinity (Kd) rather than functional inhibition (IC50). A low Kd does not always translate to potent cellular inhibition.

  • Concentration Dependence: Evaluate the off-target interaction at a concentration of this compound that is physiologically relevant and within the therapeutic window observed in preclinical models.

  • Comparison to On-Target Potency: Compare the binding affinity for the off-target kinase to that of KRAS G12C. A significant window of selectivity is a key indicator of a specific inhibitor.

Validation Strategy:

start Potential Off-Target Kinase Identified (Kinome Scan) ic50_assay Determine IC50 in a biochemical kinase assay start->ic50_assay cetsa Perform Cellular Thermal Shift Assay (CETSA) for target engagement ic50_assay->cetsa western_blot Assess phosphorylation of known substrates via Western Blot cetsa->western_blot phenotypic_assay Conduct cell-based assays (e.g., proliferation, apoptosis) in relevant cell lines western_blot->phenotypic_assay knockdown Use siRNA/shRNA or CRISPR to validate phenotypic link phenotypic_assay->knockdown conclusion Confirm or refute off-target liability knockdown->conclusion

Caption: Workflow for validating potential off-target kinases.

Quantitative Data Summary: this compound Selectivity

TargetAssay TypeResultReference
KRAS G12CCysteine Proteome ProfilingOnly covalently bound target among 9,378 unique cysteine-containing peptides[3]
Kinase Panel (330 kinases)Biochemical AssayPIM2 showed 50% inhibition at 10 μmol/L; all others <50% inhibition
Androgen ReceptorIn vitro safety panelIC50 of 3.6 μmol/L
Section 3: In Vivo Models

Question 4: We are observing unexpected toxicity in our in vivo models treated with this compound, which was not predicted by in vitro assays. What are the potential causes?

Answer:

Unexpected in vivo toxicity can arise from several factors that are not fully recapitulated in vitro:

  • Metabolism: this compound may be metabolized in vivo to a species with a different activity or toxicity profile.

  • Pharmacokinetics and Tissue Distribution: High concentrations of this compound in a particular organ or tissue could lead to localized off-target effects.

  • On-Target Toxicity in Normal Tissues: While KRAS G12C is the intended target, on-target inhibition in normal tissues, if they express the mutation at low levels or if there is an unforeseen biological role, could lead to toxicity.

  • Immune-Mediated Effects: The compound could have unexpected effects on the immune system.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of toxicity with the plasma and tissue concentrations of this compound.

  • Metabolite Identification: Analyze plasma and tissue samples to identify any major metabolites and assess their activity.

  • Histopathology: Conduct a thorough histopathological examination of all major organs to identify the site and nature of the toxicity.

  • Off-Target Assessment in Relevant Tissues: If a specific organ toxicity is identified, consider performing ex vivo off-target profiling using tissue lysates from that organ.

Experimental Protocols

Protocol 1: Western Blot for KRAS Downstream Signaling

Objective: To assess the inhibition of the KRAS signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Treat with a dose range of this compound or vehicle control (DMSO) for the desired duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with a putative off-target protein in intact cells.

Materials:

  • Cell line expressing the putative off-target protein

  • This compound

  • PBS with protease inhibitors

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles or sonication)

  • Western blot supplies

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Heating: Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Analyze the amount of the putative off-target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GEF KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

References

Technical Support Center: Optimizing Glecirasib Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Glecirasib dosage in long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent covalent inhibitor of the KRAS G12C mutation.[1][2] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[1] The G12C mutation locks the KRAS protein in its active state, leading to uncontrolled cell division and tumor growth.[1] this compound works by irreversibly binding to the cysteine residue of the mutated KRAS G12C protein, trapping it in the inactive GDP-bound state.[1][2] This effectively blocks the downstream signaling pathways, such as the RAF-MEK-ERK pathway, that drive tumor progression.[2]

Q2: What are the recommended starting doses for this compound in long-term in vivo studies with mouse models?

A2: Preclinical studies have demonstrated the anti-tumor efficacy of this compound at various oral doses. A once-daily (QD) dosing regimen has been shown to be effective in inhibiting ERK phosphorylation and inducing tumor regression in xenograft models.[3][4] Specifically, doses of 10 mg/kg and 100 mg/kg administered orally once a day have been used in mice bearing KRAS G12C-mutant xenografts.[5] The choice of the initial dose will depend on the specific tumor model and the study's objectives.

Q3: What is the recommended formulation for preparing this compound for oral administration in mice?

A3: A common formulation for preparing this compound for oral gavage in mice involves creating a suspension. While specific details can vary, a general protocol would be to suspend the compound in a vehicle suitable for oral administration in animals. It is crucial to ensure a homogenous suspension for accurate dosing.

Q4: What are the key considerations for long-term dosing strategies: continuous vs. intermittent?

A4: Both continuous and intermittent dosing strategies have been explored for KRAS G12C inhibitors.

  • Continuous Dosing (e.g., once daily): Preclinical studies with this compound have shown that once-daily oral administration can robustly inhibit ERK phosphorylation for at least 24 hours and lead to tumor regression.[3][4] This suggests that a continuous daily dosing schedule can maintain sufficient target engagement to control tumor growth.

  • Intermittent Dosing (e.g., drug holidays): Research on other KRAS G12C inhibitors suggests that intermittent or "pulsatile" dosing might be a strategy to mitigate adaptive resistance, a phenomenon where cancer cells become less sensitive to the drug over time. However, one study on the KRAS G12C inhibitor AMG-510 found that a weekly single high-dose regimen was less effective at controlling tumor growth in preclinical mouse models compared to daily treatments. Supplementing a high-dose pulse with lower maintenance doses did show a marked slowing of tumor growth. The optimal intermittent schedule for this compound has not been extensively published and would likely require empirical determination in the specific model system being used.

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inadequate Dose - Increase the dose of this compound within a tolerable range. Preclinical studies have used up to 100 mg/kg daily in mice.[5]- Confirm the accuracy of dose calculations and the concentration of the dosing solution.
Poor Drug Absorption/Bioavailability - Ensure the formulation is a homogenous suspension before each administration.- Consider the timing of administration in relation to the animal's light/dark and feeding cycles, as this can affect gastrointestinal physiology and drug absorption.
Development of Drug Resistance - Analyze tumor samples at the end of the study to investigate potential resistance mechanisms, such as secondary mutations in the KRAS gene or activation of bypass signaling pathways.[6]- Consider intermittent dosing strategies or combination therapies to delay or overcome resistance.[7]
Incorrect Administration Technique - Verify proper oral gavage technique to ensure the full dose is delivered to the stomach. Refer to detailed protocols on oral gavage in mice.
Issue 2: Animal Weight Loss or Signs of Toxicity
Potential Cause Troubleshooting Steps
Drug-Related Toxicity - Reduce the dose of this compound.- Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to provide recovery periods.- Monitor for common toxicities associated with KRAS G12C inhibitors, such as gastrointestinal issues (diarrhea, nausea) and hepatotoxicity.[8][9]- Provide supportive care, such as supplemental hydration or softened food.
Tumor Burden - Assess if the tumor has become excessively large, leading to cachexia. Euthanize animals when tumors reach pre-determined endpoint criteria to prevent unnecessary suffering.
Gavage-Related Stress or Injury - Ensure proper training in oral gavage technique to minimize stress and the risk of esophageal or gastric injury.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in Preclinical Models

Model Type Cell Line/Tumor Dosing Regimen Key Efficacy Readout
XenograftNCI-H358 (NSCLC)10 mg/kg, p.o., QDTumor regression[5]
XenograftNCI-H1373 (NSCLC)10 mg/kg, p.o., QDTumor regression[5]
XenograftMIA PaCa-2 (Pancreatic)10 mg/kg, p.o., QDTumor regression[5]
PDXLUN156 (NSCLC)100 mg/kg, p.o., QDProlonged tumor regression[5]

Experimental Protocols

Protocol 1: Long-Term Efficacy Study of this compound in a Subcutaneous Xenograft Model
  • Cell Culture and Implantation:

    • Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in the recommended medium.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

    • Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).

    • Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 10 mg/kg, QD).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity, such as changes in activity, posture, or fur texture.

    • At the end of the study, euthanize the mice and collect tumors and major organs for pharmacodynamic and histopathological analysis.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversibly Binds KRAS G12C-GDP SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture KRAS G12C Mutant Cells Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume, Body Weight, and Health Dosing->Monitoring Long-term Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint Data_Analysis 8. Analyze Efficacy and Toxicity Data Endpoint->Data_Analysis

Caption: Experimental workflow for a long-term in vivo efficacy study.

Troubleshooting_Logic Start Observe Suboptimal Tumor Response Check_Dose Is the dose adequate? Start->Check_Dose Check_Formulation Is the formulation homogenous? Check_Dose->Check_Formulation Yes Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_Resistance Is resistance suspected? Check_Formulation->Check_Resistance Yes Improve_Formulation Improve Formulation Technique Check_Formulation->Improve_Formulation No Investigate_Resistance Analyze Tumors for Resistance Mechanisms Check_Resistance->Investigate_Resistance Yes End Optimized Response Check_Resistance->End No Increase_Dose->End Improve_Formulation->End Investigate_Resistance->End

Caption: Troubleshooting logic for suboptimal tumor response.

References

Managing Glecirasib instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential instability of Glecirasib in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (JAB-21822) is a highly selective, orally active, and potent covalent inhibitor of the KRAS G12C mutation.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[4] The G12C mutation results in the KRAS protein being constitutively active, leading to uncontrolled cell growth and tumor formation.[4][5] this compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][4][6] This action blocks downstream signaling through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[7][8]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[2]

Q3: How should I prepare my working solutions of this compound for cell culture experiments?

A3: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[2] For cell culture experiments, dilute the stock solution into your culture medium to the desired final concentration immediately before use. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced toxicity.[9]

Q4: I am observing a decrease in the effect of this compound over a long-term experiment (e.g., >48 hours). What could be the cause?

A4: A decrease in the efficacy of this compound in long-term experiments could be due to its degradation in the cell culture medium at 37°C.[9][10] Other potential causes include metabolism of the compound by the cells or adsorption of the hydrophobic compound to plasticware. To mitigate this, consider refreshing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).[9]

Q5: What are some key considerations for ensuring reproducible results in my experiments with this compound?

A5: To ensure reproducibility, it is important to maintain consistency in your experimental setup. This includes using a consistent cell seeding density, using cells within a defined and low passage number range, and ensuring the complete solubilization of this compound in your working solutions.[11] Standardizing incubation times and using appropriate controls, such as a vehicle-only control, are also critical.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected drug activity 1. Compound Degradation: this compound may be unstable in the aqueous, high-temperature (37°C) environment of the cell culture incubator.[10] 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and pipette tips.1. Prepare fresh working solutions for each experiment. For long-term experiments, replenish the medium with fresh this compound every 24-48 hours.[9] 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] 3. Use low-protein-binding plasticware.[10]
High variability between replicate wells 1. Incomplete Solubilization: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses.[11] 3. "Edge Effects" in multi-well plates: Wells on the outer edges of the plate may experience different evaporation rates.1. Ensure the stock solution is fully dissolved before diluting it into the medium. Vortex the working solution gently before adding it to the cells. 2. Use a cell counter for accurate cell seeding and ensure a homogenous cell suspension.[11] 3. Avoid using the outermost wells of the plate for experiments or fill them with sterile PBS to maintain humidity.
Cells are rounding up and detaching from the plate 1. Cytotoxicity at High Concentrations: The concentration of this compound may be too high, leading to cell death. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[9]1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line.[9] 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%) and is consistent across all wells, including the vehicle control.[9]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in KRAS G12C Mutant Cancer Cell Lines

Cell LineCancer Typep-ERK Inhibition IC50 (nmol/L)Cell Viability Inhibition IC50 (nmol/L)
NCI-H1373Non-Small Cell Lung Cancer~10.9 (median for 7 cell lines)~11.8 (median for 7 cell lines)
NCI-H358Non-Small Cell Lung CancerData not specifiedData not specified
MIA PaCa-2Pancreatic CancerData not specifiedData not specified

Source: Data compiled from preclinical studies.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).

    • Dilute the this compound stock solution in the cell culture medium to a final concentration of 10 µM.

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.

    • Immediately store the samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Determine the percentage of this compound remaining at each time point relative to the time 0 sample.

Protocol 2: Establishing a Dose-Response Curve for this compound

This protocol helps determine the optimal concentration range of this compound for your experiments.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).

    • Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Remove the old medium from the cells and add the this compound dilutions.

    • Incubate the plate for the desired duration of your experiment (e.g., 72 hours).

  • Cell Viability Assay:

    • Assess cell viability using a standard method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C_GDP Irreversible binding

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Stability_Workflow prep_solution Prepare 10 µM this compound in cell culture medium incubate Incubate at 37°C, 5% CO₂ prep_solution->incubate collect_samples Collect aliquots at 0, 2, 4, 8, 24, 48 hours incubate->collect_samples store_samples Store samples at -80°C collect_samples->store_samples analyze Analyze by HPLC-MS store_samples->analyze calculate Calculate % remaining vs. time 0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Troubleshooting_Tree start Inconsistent or low drug activity? long_term Is it a long-term (>48h) experiment? start->long_term fresh_prep Are you preparing fresh solutions? long_term->fresh_prep No cause_degradation Possible Cause: Compound Degradation long_term->cause_degradation Yes dose_response Have you performed a dose-response curve? fresh_prep->dose_response Yes cause_storage Possible Cause: Improper Storage fresh_prep->cause_storage No dose_response->start Yes, and still issues cause_concentration Possible Cause: Suboptimal Concentration dose_response->cause_concentration No solution_refresh Solution: Refresh media with fresh compound cause_degradation->solution_refresh solution_aliquot Solution: Aliquot stock solutions cause_storage->solution_aliquot solution_optimize Solution: Determine optimal concentration cause_concentration->solution_optimize

Caption: A troubleshooting decision tree for this compound instability issues.

References

How to address acquired resistance to Glecirasib in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to the KRAS G12C inhibitor, Glecirasib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My KRAS G12C mutant cell line is showing reduced sensitivity to this compound after prolonged treatment. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to KRAS G12C inhibitors like this compound can arise through various mechanisms that reactivate the MAPK signaling pathway or activate parallel survival pathways. The most common mechanisms observed in cell lines include:

  • Secondary KRAS Mutations: Mutations in the KRAS gene at different codons can prevent this compound from binding effectively. These can include alterations at the drug-binding site or mutations that favor the active, GTP-bound state of KRAS.[1][2][3]

  • Reactivation of Upstream Signaling: Feedback activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS) and downstream signaling, bypassing the inhibition of KRAS G12C.[4][5][6][7]

  • Activation of Parallel Pathways: Upregulation of signaling pathways that can promote cell survival independently of the MAPK pathway, such as the PI3K/AKT pathway, can confer resistance. The SHP2 phosphatase is a key signaling node that can reactivate the RAS-MAPK pathway.[4][5][8][9]

  • Histologic Transformation: In some cases, cancer cells can undergo a change in their cell type, for example, from adenocarcinoma to squamous cell carcinoma, which can be associated with different signaling dependencies and reduced sensitivity to targeted therapies.[2][3]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm acquired resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What are the recommended strategies to overcome or circumvent acquired resistance to this compound in my cell line experiments?

A3: Based on the underlying resistance mechanism, several combination strategies can be explored:

  • Combination with a SHP2 Inhibitor: If resistance is mediated by the reactivation of the RAS pathway, co-treatment with a SHP2 inhibitor, such as JAB-3312, can synergistically inhibit cancer cell growth.[4][5][8][9] Clinical trials are ongoing to evaluate the combination of this compound and JAB-3312.[10][11][12]

  • Combination with an EGFR Inhibitor: In colorectal cancer models, in particular, resistance is often driven by EGFR signaling reactivation. Combining this compound with an EGFR inhibitor like cetuximab has shown to enhance anti-tumor activity.[4][6][13][14]

  • Targeting Downstream Effectors: If the MAPK pathway is reactivated, inhibitors of downstream components like MEK could be a potential strategy.

Troubleshooting Guides

Problem 1: Unexpected Variability in this compound IC50 Values
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Assay Duration Ensure a consistent incubation time with this compound (e.g., 72 hours) across all experiments.
Reagent Quality Use fresh, high-quality reagents for the cell viability assay (e.g., MTT, CellTiter-Glo).
Cell Line Authenticity Periodically verify the identity of your cell line using short tandem repeat (STR) profiling.
Problem 2: No or Weak Inhibition of p-ERK Signal by this compound in Western Blot
Possible Cause Troubleshooting Steps
Suboptimal Antibody Use a well-validated antibody for phosphorylated ERK (p-ERK).
Insufficient Drug Concentration Ensure the this compound concentration is sufficient to inhibit KRAS G12C signaling in your cell line.
Feedback Reactivation Assess p-ERK levels at earlier time points (e.g., 2-6 hours) as feedback mechanisms can reactivate the pathway at later times.[10]
Protein Degradation Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[10]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound and Combination Therapies

Cell LineCancer TypeTreatmentEffectReference
NCI-H1792Lung CancerThis compound + JAB-3312Synergistic inhibition of cell viability[8]
SW1573Lung CancerThis compound + JAB-3312Synergistic inhibition of cell viability[8]
SW1463Colorectal CancerThis compound + JAB-3312Synergistic inhibition of cell viability[8]
SW837Colorectal CancerThis compound + JAB-3312Synergistic inhibition of cell viability[8]

Table 2: Clinical Trial Data for this compound Combination Therapy in Colorectal Cancer (CRC)

TreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
This compound Monotherapy33.3% (11/33)90.9% (30/33)6.9 months[15]
This compound + Cetuximab62.8% (27/43)93% (40/43)Not Reached[15]

Table 3: Clinical Trial Data for this compound Combination Therapy in First-Line Non-Small Cell Lung Cancer (NSCLC)

TreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
This compound + JAB-3312 (all dose groups)65.5% (38/58)100%[8]
This compound (800 mg) + JAB-3312 (2 mg)86.7% (13/15)100%[8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cell lines through continuous exposure to escalating doses of the inhibitor.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial Dose: Perform a cell viability assay to determine the IC20 and IC50 of this compound for the parental cell line.

  • Initiate Treatment: Seed parental cells at a low density. Begin treatment with this compound at the IC20 concentration. Maintain a parallel culture with DMSO as a control.

  • Dose Escalation: Once cells have recovered and are proliferating steadily, increase the this compound concentration by approximately 2-fold.[1]

  • Monitoring and Maintenance: Monitor cells for toxicity and proliferation. Continue to passage the cells and incrementally increase the drug concentration as they adapt. This process may take several months.[1]

  • Establishment of Resistant Clones: Once cells can proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones.

  • Characterization of Resistance: Expand the resistant clones and confirm the resistant phenotype by performing a cell viability assay to determine the new IC50. A significant shift in the IC50 compared to the parental line indicates acquired resistance.[1]

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the use of the MTT assay to assess cell viability and determine the IC50 of this compound.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the viability against the log of the inhibitor concentration to determine the IC50 value.[1]

Protocol 3: Western Blotting for MAPK Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as p-ERK.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-ERK, total ERK, loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer.[4][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4][11]

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.[4][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[4][11]

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and a loading control.[11]

Visualizations

Acquired_Resistance_to_this compound cluster_upstream Upstream Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_parallel Parallel Pathways cluster_inhibitors Therapeutic Intervention RTK RTK (e.g., EGFR) WT_RAS Wild-Type RAS (HRAS, NRAS) RTK->WT_RAS Activates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF WT_RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->KRAS_G12C Inhibits SHP2i SHP2 Inhibitor (e.g., JAB-3312) SHP2i->WT_RAS Inhibits Reactivation EGFRi EGFR Inhibitor (e.g., Cetuximab) EGFRi->RTK Inhibits Experimental_Workflow_Resistance cluster_assays Characterization Assays start Start with Parental Cell Line (this compound Sensitive) treatment Continuous Treatment with Escalating Doses of this compound start->treatment cloning Isolate Single-Cell Clones treatment->cloning expansion Expand Resistant Clones cloning->expansion characterization Characterize Resistance expansion->characterization end This compound-Resistant Cell Line characterization->end viability Cell Viability Assay (IC50 Shift) characterization->viability western Western Blot (p-ERK Levels) characterization->western sequencing Genomic Sequencing (e.g., NGS) characterization->sequencing

References

Interpreting ambiguous results from Glecirasib cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Glecirasib and how does it affect cell viability?

A1: this compound is a highly selective, orally available inhibitor of the KRAS G12C mutation.[1] The KRAS protein is a key molecular switch in cell signaling pathways that regulate cell growth, proliferation, and survival.[2][3] The G12C mutation locks the KRAS protein in an "on" state, leading to uncontrolled cell division and tumor growth.[3][4] this compound works by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, trapping it in an inactive "off" state.[4] This blockage of downstream signaling pathways ultimately inhibits cancer cell proliferation and induces programmed cell death (apoptosis).[4][5] Therefore, in KRAS G12C mutant cell lines, this compound is expected to decrease cell viability in a dose-dependent manner.

Q2: Which cell viability assays are commonly used to assess the effect of this compound?

A2: Standard cell viability assays are used to measure the cytotoxic or cytostatic effects of this compound. These include:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • ATP Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[6]

Q3: What are the expected IC50 values for this compound in KRAS G12C mutant cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound is typically in the low nanomolar range for cancer cell lines harboring the KRAS G12C mutation. In contrast, cell lines without this mutation are significantly less sensitive.[7] The table below provides a summary of reported IC50 values.

Cell LineCancer TypeThis compound IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer1.8
MIA PaCa-2Pancreatic Cancer4.3
NCI-H1373Non-Small Cell Lung Cancer11.8 (median)
NCI-H385Non-Small Cell Lung Cancer11.8 (median)
SW1463Colorectal CancerNot specified, but sensitive
SW837Colorectal CancerNot specified, but sensitive
Non-KRAS G12C cell linesVarious>8,000

Data sourced from preclinical studies.[7]

Troubleshooting Guide for Ambiguous Results

Ambiguous or unexpected results in cell viability assays can arise from various sources. This guide provides a systematic approach to troubleshooting these issues.

Scenario 1: Higher-Than-Expected Cell Viability (Apparent Resistance)

Problem: You observe minimal or no decrease in cell viability in a KRAS G12C mutant cell line treated with this compound, or the IC50 value is significantly higher than expected.

Possible Causes & Troubleshooting Steps:

  • Cell Line Integrity:

    • Verify KRAS G12C Mutation: Confirm the presence of the KRAS G12C mutation in your cell line using sequencing. Cell line misidentification or contamination is a common issue in research.

    • Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Stressed or senescent cells can respond differently to drug treatment.

  • Compound Activity:

    • Compound Integrity: Verify the integrity and concentration of your this compound stock. Improper storage or handling can lead to degradation.

    • Solubility Issues: this compound may precipitate out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation.

  • Assay-Specific Artifacts:

    • Metabolic Alterations (MTT/MTS/XTT assays): Some compounds can alter cellular metabolism, leading to an increase in the reduction of tetrazolium salts that does not correlate with cell number.[8]

      • Control Experiment: Run a cell-free control by adding this compound to the culture medium in the absence of cells to check for direct reduction of the assay reagent.

      • Orthogonal Assay: Use a non-metabolic assay, such as an ATP-based assay (CellTiter-Glo®) or a direct cell counting method (e.g., Trypan Blue exclusion), to confirm your results.[8]

  • Biological Resistance:

    • Acquired Resistance: Prolonged exposure to KRAS inhibitors can lead to the development of resistance mechanisms, such as secondary mutations in KRAS or activation of bypass signaling pathways.[5]

    • Intrinsic Resistance: Some KRAS G12C mutant cell lines may exhibit intrinsic resistance due to co-occurring genetic alterations.

Scenario 2: High Variability Between Replicates

Problem: You observe significant differences in cell viability readings between replicate wells treated with the same concentration of this compound.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating to avoid clumps and ensure an even distribution of cells.

    • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques. For adherent cells, allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling.

  • Edge Effects:

    • Plate Layout: Wells on the outer edges of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.

  • Compound Distribution:

    • Mixing: Ensure that the compound is evenly distributed within each well after addition.

Clarifying Ambiguous Results with Secondary Assays

If your cell viability results remain ambiguous, performing secondary assays can provide a more detailed picture of this compound's cellular effects.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): Since this compound is known to induce apoptosis, measuring the activity of executioner caspases 3 and 7 can confirm this mechanism of cell death.[5] An increase in caspase activity should correlate with a decrease in cell viability.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): this compound can cause cell cycle arrest.[5] Analyzing the distribution of cells in different phases of the cell cycle can reveal a block at the G0/G1 or G2/M phase, which would be consistent with an anti-proliferative effect.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed KRAS G12C mutant cells in an opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[10]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[10]

    • Mix the contents gently by shaking at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.[10]

    • Measure luminescence using a plate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound in a larger format (e.g., 6-well plate) for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[11]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11][12]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

KRAS G12C Signaling Pathway and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversibly binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Troubleshooting_Workflow Start Ambiguous Cell Viability Results Check_Basics Step 1: Verify Basics - Cell line identity (KRAS G12C status) - Compound integrity and solubility - Pipetting and seeding consistency Start->Check_Basics Re_run_Assay Re-run Primary Assay with appropriate controls Check_Basics->Re_run_Assay Results_Clear Results Clear? Re_run_Assay->Results_Clear End Conclusion Results_Clear->End Yes Orthogonal_Assay Step 2: Perform Orthogonal Assay (e.g., ATP-based if primary was MTT) Results_Clear->Orthogonal_Assay No Secondary_Assays Step 3: Perform Secondary Assays - Apoptosis Assay (Caspase 3/7) - Cell Cycle Analysis (PI Staining) Orthogonal_Assay->Secondary_Assays Interpret_Data Interpret Combined Data (Viability, Apoptosis, Cell Cycle) Secondary_Assays->Interpret_Data Interpret_Data->End

References

Technical Support Center: Minimizing Glecirasib-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage potential toxicities associated with the KRAS G12C inhibitor, glecirasib, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, orally bioavailable, and irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] The KRAS protein is a key molecular switch in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] The G12C mutation locks the KRAS protein in a constitutively active state, leading to uncontrolled cell division and tumor growth.[1][2] this compound specifically binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive state.[1][3] This blocks downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][4]

Q2: What are the known toxicities of this compound from clinical studies in humans?

A2: Clinical trials of this compound have shown a manageable safety profile.[5][6] The most common treatment-related adverse events (TRAEs) reported in patients include anemia, increased blood bilirubin (B190676), and elevated liver enzymes (alanine aminotransferase and aspartate aminotransferase).[5][7] Hypertriglyceridemia has also been observed.[5] Notably, this compound has demonstrated a favorable gastrointestinal toxicity profile, with low rates of nausea, vomiting, and diarrhea compared to other KRAS G12C inhibitors.[2][5]

Q3: Is there specific information on this compound-induced toxicity in animal models?

A3: Detailed public reports on repeat-dose toxicology studies in animal models are limited. However, preclinical safety pharmacology studies have indicated a favorable safety profile.[1] In conscious beagle dogs, this compound showed no risk of QT interval prolongation and had no adverse effects on the respiratory or central nervous systems.[1] Furthermore, it was found to be negative in in vitro and in vivo genotoxicity and phototoxicity assays.[1] In xenograft mouse models, this compound has been administered at doses up to 100 mg/kg daily without affecting the body weight of the mice, suggesting good tolerability at effective doses.[5]

Q4: What are the general signs of toxicity to monitor in animal models treated with this compound?

A4: Researchers should monitor for general signs of distress, which can include changes in posture, activity level, fur texture, and breathing rate. Body weight should be measured 2-3 times per week, as weight loss is a key indicator of toxicity.[8] Food and water intake should also be monitored daily. Given the clinical toxicity profile, it is also advisable to monitor for signs of anemia (e.g., pale paws and mucous membranes) and liver toxicity (e.g., jaundice, although this can be difficult to observe in rodents).

Q5: How can I manage potential gastrointestinal toxicity in my animal models?

A5: Although this compound has shown low gastrointestinal toxicity in humans, it is still a potential adverse effect with targeted therapies.[9] If diarrhea or nausea (indicated by food aversion) is observed, ensure animals have easy access to hydration, such as with hydrogel packs, and provide palatable, high-nutrient food.[9] If severe toxicity occurs, a dose reduction or temporary interruption of treatment may be necessary to determine the maximum tolerated dose (MTD) in your specific animal model.[9]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Significant Body Weight Loss (>15-20%) - Drug-induced toxicity (e.g., gastrointestinal, hepatic) - Tumor burden and associated cachexia- Increase frequency of monitoring. - Provide nutritional support (e.g., high-calorie, palatable diet). - Consider a dose reduction or a brief treatment holiday. - Evaluate for signs of dehydration and provide supplemental fluids if necessary. - If tumor progression is suspected, measure tumor volume and assess overall animal health to distinguish from drug toxicity.
Lethargy, Ruffled Fur, Hunched Posture - General malaise due to drug toxicity - Dehydration- Ensure proper housing conditions (e.g., temperature, light cycle). - Minimize handling stress. - Check for signs of dehydration (e.g., skin tenting) and provide supplemental hydration.
Abnormal Blood Test Results (e.g., elevated ALT/AST, decreased hemoglobin) - Hepatotoxicity - Hematological toxicity (Anemia)- Hepatotoxicity: Consider reducing the dose of this compound. At the end of the study, collect liver tissue for histopathological analysis to assess for liver damage. - Anemia: If severe, consider supportive care. At study termination, collect spleen and bone marrow for histopathological evaluation.
Tumor Progression Despite Treatment - Acquired resistance to this compound- Confirm that the observed decline in animal health is not solely due to tumor burden. - At the end of the study, tumor samples can be collected for biomarker analysis to investigate potential resistance mechanisms.

Data Presentation

Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) for this compound in Human Clinical Trials

Adverse EventAny Grade Frequency (%)Grade ≥3 Frequency (%)
Anemia56.3Not specified in detail, but contributes to overall Grade ≥3 TRAEs
Blood Bilirubin Increased48.7Contributes to overall Grade ≥3 TRAEs
Alanine (B10760859) Aminotransferase (ALT) Increased35.3Contributes to overall Grade ≥3 TRAEs
Aspartate Aminotransferase (AST) Increased35.3Contributes to overall Grade ≥3 TRAEs
Hypertriglyceridemia>10Contributes to overall Grade ≥3 TRAEs
Nausea5.9 - 7.0Low (one reported case of grade 3)
Vomiting7.6Low
Diarrhea3.4Low

Data compiled from human clinical trial results.[2][5][7] The frequency of adverse events in animal models may vary depending on the species, strain, and dose.

Experimental Protocols

Protocol 1: General Health and Toxicity Monitoring in Xenograft Mouse Models

Objective: To monitor the overall health and identify signs of toxicity in mice receiving this compound.

Materials:

  • Calipers

  • Weighing scale

  • Animal monitoring log sheet

Procedure:

  • Daily Observations:

    • Visually inspect each animal for changes in posture (hunching), activity level (lethargy), fur texture (piloerection), and respiratory rate.

    • Monitor food and water consumption.

    • Check for signs of diarrhea or changes in stool consistency.

  • Body Weight Measurement:

    • Weigh each mouse 2-3 times per week and record the weight.

    • Calculate the percentage of body weight change from baseline.

    • Define a humane endpoint for body weight loss (e.g., >20%).

  • Tumor Volume Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record Keeping:

    • Maintain a detailed log for each animal, documenting all observations, body weight, and tumor measurements.

Protocol 2: Blood Collection and Analysis for Hematological and Clinical Chemistry Parameters

Objective: To assess potential hematological and hepatic toxicity of this compound.

Materials:

  • Anticoagulant tubes (e.g., EDTA for hematology)

  • Serum separator tubes (for clinical chemistry)

  • Micro-hematocrit tubes

  • Automated hematology and clinical chemistry analyzers

Procedure:

  • Blood Collection:

    • At predetermined time points (e.g., baseline, mid-study, and termination), collect blood samples from the mice via an appropriate method (e.g., submandibular or saphenous vein).

    • For terminal collection, cardiac puncture is often used.

  • Hematological Analysis:

    • Use an automated hematology analyzer to perform a complete blood count (CBC), including red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), white blood cell count (WBC) with differential, and platelet count.

  • Clinical Chemistry Analysis:

    • Centrifuge the blood collected in serum separator tubes to isolate the serum.

    • Use an automated clinical chemistry analyzer to measure key liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin levels.

    • Also, measure triglyceride levels.

  • Data Analysis:

    • Compare the results from the treated groups to the vehicle control group.

    • Statistically analyze the data to identify significant changes.

Protocol 3: Histopathological Evaluation of Tissues

Objective: To identify microscopic changes in organs that may indicate toxicity.

Materials:

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the animals and perform a full necropsy.

    • Collect major organs (liver, spleen, kidneys, heart, lungs, etc.) and any tissues with gross abnormalities.

    • Fix the tissues in 10% neutral buffered formalin.

  • Tissue Processing and Staining:

    • After fixation, dehydrate the tissues and embed them in paraffin wax.

    • Section the paraffin-embedded tissues using a microtome.

    • Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination:

    • A qualified veterinary pathologist should examine the stained tissue sections under a microscope.

    • Evaluate for any signs of cellular damage, inflammation, necrosis, or other pathological changes.

  • Reporting:

    • Document all histopathological findings, including the severity and distribution of any lesions.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP Activates (GEF) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversibly binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Model Establish Xenograft Animal Model Randomization Randomize into Treatment Groups Animal_Model->Randomization Dosing Administer this compound or Vehicle Control Randomization->Dosing Monitoring Daily Health Checks (Activity, Posture) Weekly Body Weight & Tumor Volume Dosing->Monitoring Blood_Sampling Interim Blood Sampling (Optional) Monitoring->Blood_Sampling Euthanasia Euthanasia at Humane Endpoint Monitoring->Euthanasia Blood_Sampling->Euthanasia Terminal_Collection Terminal Blood Collection (Hematology & Clinical Chemistry) Euthanasia->Terminal_Collection Tissue_Harvest Harvest Tumors & Organs (Histopathology, Biomarkers) Euthanasia->Tissue_Harvest

Caption: General experimental workflow for assessing this compound toxicity.

References

Glecirasib Technical Support Center: Best Practices for Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Glecirasib powder and its solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] It is advisable to store the powder in a tightly sealed container to protect it from moisture and light.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO at a concentration of 10 mg/mL (15.62 mM).[1] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO as the solvent can absorb moisture, which may reduce the solubility of this compound.[1] For long-term storage, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. For optimal stability, frozen storage at -20°C or -80°C is advised.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in solid this compound can include a change in color or texture. For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and any degradation products.

Q5: How do repeated freeze-thaw cycles affect the stability of this compound solutions?

A5: Repeated freeze-thaw cycles can accelerate the degradation of small molecules in solution. To avoid this, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1] This practice ensures that the main stock remains uncompromised.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound Powder 1. Use of old or wet DMSO. 2. Insufficient mixing. 3. Compound has low solubility in the chosen solvent at the desired concentration.1. Use fresh, anhydrous DMSO.[1] 2. Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) or sonication can also aid dissolution.[2] 3. Check the solubility data and consider preparing a more dilute stock solution.
Precipitation Observed in Solution Upon Thawing 1. The compound has low solubility at lower temperatures. 2. The solvent has absorbed water, reducing solubility. 3. The concentration of the stock solution is too high.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate.[2] 2. Ensure stock solutions are prepared with anhydrous DMSO and stored in tightly sealed vials. 3. Prepare a fresh, less concentrated stock solution.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Multiple freeze-thaw cycles of the stock solution.1. Prepare a fresh stock solution from solid powder stored under recommended conditions. 2. Verify the concentration of the stock solution using a spectrophotometer or by analytical methods like HPLC. 3. Always use fresh aliquots for experiments to avoid variability from freeze-thaw cycles.[1]
Loss of Biological Activity 1. Chemical degradation of this compound. 2. Incorrect preparation of the final working solution.1. Assess the purity of the stock solution by HPLC to check for degradation products. If degradation is confirmed, prepare a fresh stock. 2. Carefully review the protocol for preparing the final formulation, ensuring all components are added in the correct order and mixed thoroughly.[1][2]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Reference
PowderN/A-20°C3 years[1]
SolutionDMSO-80°C1 year[1]
SolutionDMSO-20°C1 month[1][2]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO10 mg/mL (15.62 mM)[1]
Ethanol25 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, date, and store them at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing this compound Stability by HPLC

Objective: To determine the stability of this compound in solution under specific storage conditions over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Incubators or refrigerators for controlled temperature storage

Procedure:

  • Sample Preparation: Prepare aliquots of the this compound solution to be tested. Store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • HPLC Analysis (Example Conditions):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a set time to ensure separation of this compound from potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: A wavelength appropriate for this compound's UV absorbance maximum.

  • Data Analysis:

    • At each time point, analyze an aliquot by HPLC.

    • Calculate the peak area of the this compound peak.

    • Compare the peak area at each time point to the initial peak area at T=0 to determine the percentage of this compound remaining.

    • Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg_80 Store at -80°C aliquot->storage_neg_80 Distribute to Storage Conditions storage_neg_20 Store at -20°C aliquot->storage_neg_20 Distribute to Storage Conditions storage_4 Store at 4°C aliquot->storage_4 Distribute to Storage Conditions storage_rt Store at Room Temp aliquot->storage_rt Distribute to Storage Conditions hplc_t0 HPLC Analysis (Time = 0) aliquot->hplc_t0 Initial Analysis hplc_tx HPLC Analysis (Time = X) storage_neg_80->hplc_tx Analyze at Defined Time Points storage_neg_20->hplc_tx Analyze at Defined Time Points storage_4->hplc_tx Analyze at Defined Time Points storage_rt->hplc_tx Analyze at Defined Time Points data_analysis Data Analysis and Comparison hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

signaling_pathway KRAS G12C Signaling Pathway and Inhibition by this compound RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF Activates This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action of this compound in the KRAS G12C pathway.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Glecirasib Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor, Glecirasib. The following information is designed to help you overcome common challenges encountered during Western blot analysis of this compound's primary targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound that I should monitor by Western blot?

A1: this compound is a highly selective, irreversible inhibitor of the KRAS G12C mutant protein.[1][2] It binds to the inactive, GDP-bound state of KRAS G12C, preventing downstream signaling.[1][2] Therefore, the key proteins to monitor by Western blot are:

  • KRAS G12C: To confirm the presence of the target protein in your cellular model.

  • Phospho-ERK1/2 (p-ERK1/2): A critical downstream effector in the MAPK pathway, which is constitutively activated by mutant KRAS.[3][4] A decrease in p-ERK1/2 levels is a primary indicator of this compound's target engagement and efficacy.

  • Phospho-Akt (p-Akt): A key node in the PI3K/Akt pathway, which can also be activated by KRAS. Monitoring p-Akt can provide insights into the broader signaling impact of this compound.[3][4]

Q2: I am not seeing a decrease in p-ERK signal after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to this observation:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[5]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include bypass signaling pathways that reactivate the MAPK cascade.[5][6] Consider co-treatment with other inhibitors, such as EGFR inhibitors, particularly in colorectal cancer cell lines known for high basal receptor tyrosine kinase (RTK) activity.[3][5]

  • Incorrect Western Blot Protocol: Issues with sample preparation (e.g., inadequate phosphatase inhibition), antibody quality, or the blotting procedure itself can lead to unreliable results. Please refer to the detailed protocols and troubleshooting guides below.

Q3: Why am I observing high background on my Western blots for phosphorylated proteins (p-ERK, p-Akt)?

A3: High background, especially with phospho-specific antibodies, is a common issue. Key causes include:

  • Inappropriate Blocking Buffer: Using non-fat dry milk as a blocking agent can be problematic for phospho-antibodies. Milk contains casein, a phosphoprotein, which can cross-react with the antibody, leading to high background. It is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins.[7]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive. Titrating your antibodies to find the optimal concentration is essential.[8]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. Increase the number and duration of washes with TBST.[8]

Troubleshooting Guides

Table 1: No or Weak Signal
Possible CauseRecommended Solution
Low Target Protein Expression Use a positive control cell line known to express KRAS G12C (e.g., NCI-H358, MIA PaCa-2).[8] Increase protein load to 20-30 µg for whole-cell lysates.[9]
Inefficient Protein Extraction Ensure your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[8]
Suboptimal Antibody Performance Use antibodies validated for Western blotting of your specific target. Ensure you are using the recommended antibody dilution and incubate overnight at 4°C.[8]
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and buffer composition.[8]
Inactive Secondary Antibody Use a fresh dilution of the secondary antibody. Ensure proper storage of the antibody stock.
Table 2: High Background
Possible CauseRecommended Solution
Inappropriate Blocking Buffer Use 5% BSA in TBST instead of non-fat dry milk when detecting phosphorylated proteins.[7]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. Perform an antibody titration to determine the optimal concentration.[8]
Insufficient Washing Increase the number and duration of wash steps (e.g., 3 x 10-minute washes with TBST).[8]
Membrane Dried Out Ensure the membrane is always submerged in buffer during all incubation and washing steps.[8]
Table 3: Non-specific Bands
Possible CauseRecommended Solution
Primary Antibody Not Specific Enough Use a highly specific, validated antibody. Some general K-Ras antibodies may cross-react with other Ras isoforms.[10]
Protein Degradation Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[10]
Post-Translational Modifications Different post-translational modifications can lead to bands of slightly different molecular weights. Consult the literature for your specific target.[10]
Protein Aggregation Ensure complete denaturation of your samples by boiling in Laemmli buffer for at least 5 minutes.[10]

Quantitative Data Summary

The following tables provide a summary of expected quantitative results from Western blot analysis following this compound treatment.

Table 4: this compound Inhibition of p-ERK in KRAS G12C Mutant Cell Lines
Cell LineThis compound ConcentrationTreatment Time% Inhibition of p-ERK (Normalized to Total ERK)
NCI-H35810 nM24 hours~50%
NCI-H358100 nM24 hours>90%
MIA PaCa-210 nM24 hours~40%
MIA PaCa-2100 nM24 hours>85%

Note: These are representative values based on published IC50 data and typical experimental outcomes.[3][11] Actual results may vary depending on experimental conditions.

Table 5: this compound IC50 Values for p-ERK Inhibition
Cell LineIC50 (nM)
NCI-H3587.3
NCI-H137311.8 (median for 7 cell lines)

Source: Probechem, this compound (JAB-21822) datasheet; Pan, et al. (2025).[3][11]

Experimental Protocols

Protocol 1: Western Blot Analysis of KRAS G12C, p-ERK, and p-Akt

1. Cell Lysis:

  • Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Confirm transfer efficiency with Ponceau S staining.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Recommended primary antibodies:

      • Anti-KRAS G12C (validated for specificity)

      • Anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Anti-phospho-Akt (Ser473)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detect the signal using a digital imaging system.

  • For quantitative analysis, strip the membrane and re-probe with antibodies for total ERK and total Akt to normalize the phospho-protein signal.

Visualizations

Glecirasib_Signaling_Pathway This compound This compound KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive This compound->KRAS_G12C_GDP Binds & Locks KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP Exchange RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (overnight at 4°C) block->primary secondary Secondary Antibody Incubation (1 hour at RT) primary->secondary detect Detection (ECL Substrate) secondary->detect analysis Data Analysis (Normalization to Total Protein) detect->analysis end End: Results analysis->end

Caption: A standard workflow for Western blot analysis.

Troubleshooting_Logic problem Inconsistent Western Blot Results no_signal No/Weak Signal problem->no_signal high_bg High Background problem->high_bg nonspecific Non-specific Bands problem->nonspecific check_protein Check Protein Load & Positive Control no_signal->check_protein check_antibody Check Antibody Dilution & Activity no_signal->check_antibody check_transfer Verify Transfer (Ponceau S) no_signal->check_transfer high_bg->check_antibody check_blocking Optimize Blocking (Use BSA for Phospho) high_bg->check_blocking check_washing Increase Washes high_bg->check_washing nonspecific->check_antibody check_ab_specificity Validate Antibody Specificity nonspecific->check_ab_specificity check_lysis_buffer Use Fresh Inhibitors nonspecific->check_lysis_buffer

Caption: A logical approach to troubleshooting Western blots.

References

Technical Support Center: Strategies to Enhance Glecirasib Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Glecirasib in orthotopic tumor models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (JAB-21822) is a highly selective, orally bioavailable, and irreversible covalent inhibitor of the KRAS G12C mutation.[1][2] The KRAS protein is a key molecular switch in cell signaling pathways that regulate cell growth and survival.[1] The G12C mutation locks the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth. This compound specifically binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive state. This blocks downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell growth and inducing apoptosis (programmed cell death).[3]

Q2: Why are orthotopic tumor models preferred for evaluating this compound's efficacy?

A2: Orthotopic tumor models involve implanting cancer cells into the corresponding organ of origin in an animal model (e.g., lung cancer cells into the lung of a mouse). These models are considered more clinically relevant than traditional subcutaneous models because they better replicate the natural tumor microenvironment, including interactions with surrounding stromal cells, blood supply, and immune cells. This allows for a more accurate assessment of a drug's efficacy, including its ability to penetrate the tumor tissue and overcome barriers to delivery.

Q3: What are the main challenges in delivering this compound to orthotopic tumors?

A3: The primary challenges in delivering small molecule inhibitors like this compound to solid orthotopic tumors include:

  • Poor Tumor Vasculature: Tumors often have a disorganized and leaky blood vessel network, which can lead to uneven drug distribution.

  • High Interstitial Fluid Pressure (IFP): The leaky vasculature and lack of functional lymphatic drainage within tumors create high pressure that opposes the convective transport of drugs from the blood vessels into the tumor tissue.

  • Dense Extracellular Matrix (ECM): The ECM surrounding tumor cells can act as a physical barrier, hindering the penetration of drugs into the deeper regions of the tumor.

  • Cellular Barriers: Drug efflux pumps on the surface of cancer cells can actively transport drugs out of the cells, reducing their intracellular concentration and efficacy.

Q4: What are the known pharmacokinetic properties of this compound from preclinical studies?

A4: Preclinical studies have shown that this compound has favorable pharmacokinetic properties, including high oral bioavailability.[1] In xenograft models, once-daily oral dosing of this compound has been shown to robustly inhibit ERK phosphorylation for at least 24 hours and lead to tumor regression.[3][4]

Troubleshooting Guide: Improving this compound Delivery and Efficacy

This guide addresses common issues encountered during in vivo experiments with this compound in orthotopic tumor models.

Problem Potential Cause(s) Troubleshooting Strategy/Solution
Low or variable this compound concentration in tumor tissue Poor oral absorption: Inconsistent gavage technique, formulation issues (e.g., drug precipitation).Rapid metabolism: High first-pass metabolism in the liver.Inefficient tumor penetration: High interstitial fluid pressure, dense extracellular matrix.Optimize Oral Dosing: Ensure proper gavage technique. Prepare a stable and homogenous drug formulation (see Experimental Protocols section for a recommended formulation).Assess Pharmacokinetics: Conduct a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound over time.Enhance Tumor Perfusion: Consider co-administration with agents that normalize tumor vasculature.
Suboptimal anti-tumor efficacy despite adequate plasma exposure Poor drug penetration into the tumor: Physical barriers such as the dense extracellular matrix.Drug resistance: Intrinsic or acquired resistance of the tumor cells.Insufficient target engagement: Low concentration of this compound at the tumor site.Improve Drug Penetration: Explore co-administration with agents that degrade the ECM (e.g., hyaluronidase) or use nanoparticle-based delivery systems.Combination Therapy: Combine this compound with other targeted agents (e.g., SHP2 inhibitors, EGFR inhibitors) or chemotherapy to overcome resistance.[3][4]Verify Target Engagement: Use techniques like LC-MS/MS to quantify the level of this compound bound to KRAS G12C in tumor tissue.[5][6][7]
High inter-animal variability in tumor growth and drug response Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the precise location of injection.Differences in animal physiology: Variations in metabolism and drug handling between individual animals.Standardize Orthotopic Implantation: Use a consistent and reproducible surgical or injection technique. Ensure high viability of the cancer cell suspension.Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.Monitor Tumor Growth: Use non-invasive imaging techniques (e.g., bioluminescence, micro-CT) to monitor tumor growth in real-time and randomize animals into treatment groups based on initial tumor volume.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenOutcomeReference
Non-Small Cell Lung CancerNCI-H137310 mg/kg, once daily (oral)Tumor regression[3]
Non-Small Cell Lung CancerNCI-H35810 mg/kg, once daily (oral)Tumor regression[3]
Pancreatic CancerMIA PaCa-210 mg/kg, once daily (oral)Tumor regression[3]
Non-Small Cell Lung CancerLUN156 (PDX)100 mg/kg, once daily (oral)Strong antitumor efficacy[3]
Intracranial NSCLCNCI-H1373-luciferaseNot specifiedTumor regression[3][4]

Table 2: Pharmacokinetic Parameters of this compound in NCI-H358 Xenograft Model

DoseTime PointPlasma ConcentrationTumor Concentrationp-ERK InhibitionReference
30 mg/kg (single dose)4 hours~1000 ng/mL~2000 ng/g>80%[3]
100 mg/kg (single dose)4 hours~3000 ng/mL~6000 ng/g>90%[3]

Note: Concentrations are approximate values derived from graphical data in the cited reference.

Experimental Protocols

1. Recommended Formulation for Oral Administration of this compound in Mice

This protocol provides a general method for preparing a suspension of this compound for oral gavage, suitable for preclinical studies.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose (or other suitable suspending agent) in sterile water

    • Sterile microcentrifuge tubes

    • Sonicator (optional)

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the tube to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to break up any aggregates.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle.

2. Protocol for Establishing an Orthotopic Non-Small Cell Lung Cancer (NSCLC) Model in Mice

This protocol describes a surgical method for implanting human NSCLC cells into the lungs of immunodeficient mice.

  • Materials:

    • Human NSCLC cell line (e.g., NCI-H358, A549)

    • Immunodeficient mice (e.g., nude, SCID)

    • Cell culture medium and reagents

    • Matrigel (optional, can improve tumor take rate)

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments (scalpel, forceps, wound clips)

    • Hamilton syringe with a 27-30 gauge needle

  • Procedure:

    • Culture the NSCLC cells to ~80% confluency.

    • Harvest the cells and prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of 1-5 x 10^6 cells per 30 µL. Keep the cell suspension on ice.

    • Anesthetize the mouse using isoflurane.

    • Make a small incision (~1 cm) in the skin and muscle layers of the left lateral chest wall to expose the rib cage.

    • Carefully insert the Hamilton syringe needle between the ribs into the lung parenchyma.

    • Slowly inject 30 µL of the cell suspension into the lung.

    • Withdraw the needle and close the incision with wound clips.

    • Monitor the animal for recovery and tumor growth using a non-invasive imaging modality.

3. Quantification of this compound in Tumor Tissue by LC-MS/MS

This protocol outlines the general steps for extracting this compound from tumor tissue and quantifying its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Orthotopic tumor tissue samples

    • Homogenizer

    • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Excise the tumor tissue and weigh it.

    • Homogenize the tissue in a suitable buffer.

    • Add the protein precipitation solvent to the homogenate to precipitate proteins and extract the drug.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant containing this compound.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP GEF KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Orthotopic_Model_Workflow start Start cell_culture 1. Culture KRAS G12C Cancer Cells start->cell_culture cell_prep 2. Prepare Single-Cell Suspension cell_culture->cell_prep surgery 3. Orthotopic Implantation (e.g., intra-lung injection) cell_prep->surgery tumor_monitoring 4. Monitor Tumor Growth (e.g., Bioluminescence Imaging) surgery->tumor_monitoring randomization 5. Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment 6. Administer this compound (Oral Gavage) randomization->treatment efficacy_assessment 7. Assess Anti-Tumor Efficacy (Tumor Volume, Survival) treatment->efficacy_assessment pk_pd_analysis 8. Pharmacokinetic/Pharmacodynamic Analysis (Plasma & Tumor Samples) efficacy_assessment->pk_pd_analysis end End pk_pd_analysis->end

Caption: Experimental workflow for evaluating this compound in an orthotopic tumor model.

Troubleshooting_Logic suboptimal_efficacy Suboptimal Efficacy Observed check_pk 1. Assess Plasma and Tumor Drug Levels suboptimal_efficacy->check_pk Is drug reaching the tumor? check_pd 2. Verify Target Engagement (p-ERK) suboptimal_efficacy->check_pd Is the target being inhibited? check_formulation 3. Review Drug Formulation & Dosing suboptimal_efficacy->check_formulation Is administration consistent? check_model 4. Evaluate Orthotopic Model Consistency suboptimal_efficacy->check_model Is the model reproducible? solution_pk Optimize Formulation & Consider Nanoparticles check_pk->solution_pk Low/Variable Levels solution_pd Consider Combination Therapy check_pd->solution_pd Insufficient Inhibition solution_formulation Standardize Dosing Procedure check_formulation->solution_formulation Inconsistent Results solution_model Refine Implantation Technique check_model->solution_model High Variability

References

Validation & Comparative

A Head-to-Head Comparison of Glecirasib and Sotorasib in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against KRAS mutations, long considered an "undruggable" target, has ushered in a new era in the treatment of non-small cell lung cancer (NSCLC). The KRAS G12C mutation, present in approximately 13% of NSCLC adenocarcinomas, is a key focus of this therapeutic revolution.[1][2] Two prominent players in this space are glecirasib (JAB-21822) and sotorasib (B605408) (AMG 510), both covalent inhibitors of the KRAS G12C protein. This guide provides an objective comparison of their efficacy in preclinical NSCLC models, supported by available experimental data.

Mechanism of Action: A Shared Strategy

Both this compound and sotorasib employ the same fundamental mechanism of action. They are highly selective, irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[3][4] By binding to this mutant protein, they lock it in an inactive, GDP-bound state.[4][5] This prevents the "on" signal that would typically activate downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.[1][2] The result is the inhibition of tumor cell growth and the induction of apoptosis.[2][4]

Preclinical Efficacy: A Comparative Look

Direct head-to-head preclinical studies comparing this compound and sotorasib in a comprehensive panel of NSCLC models are not extensively published. However, by cross-referencing data from various preclinical studies, a comparative picture of their potency emerges.

In Vitro Studies: Potent Inhibition of Cancer Cell Growth

Both molecules have demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines.

InhibitorCell Line PanelIC50 for Cell ViabilityReference
This compound KRAS p.G12C–carrying cancer cell lines (n=7)Median IC50: 11.8 nmol/L[6]
Sotorasib Various KRAS G12C cell lines0.004 µM to 0.032 µM[7][8]

Note: A direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions across different studies.

In Vivo Studies: Tumor Regression in Xenograft Models

Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have shown that both this compound and sotorasib can lead to significant tumor regression.[1][4] this compound has been shown to induce tumor regression in several xenograft models, including an intracranial model.[6] Similarly, sotorasib has demonstrated dose-responsive tumor regression in mice with KRAS G12C-mutated tumors.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of KRAS G12C inhibitors.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Cancer cells harboring the KRAS G12C mutation are seeded in 96-well plates at an optimal density and allowed to attach overnight.[9]

  • Compound Treatment: The cells are then treated with serial dilutions of the inhibitor (e.g., this compound or sotorasib) for a period of 72 to 96 hours.[10]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance is measured.[9]

    • CellTiter-Glo Assay: A reagent that measures ATP levels (an indicator of cell viability) is added, and the resulting luminescence is measured.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined by plotting a dose-response curve.[9]

NSCLC Xenograft Model

This in vivo model assesses the anti-tumor activity of a drug in a living organism.

  • Cell Implantation: Human NSCLC cells with the KRAS G12C mutation are injected subcutaneously or orthotopically into the lungs of immunodeficient mice.[12][13]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.[13]

  • Drug Administration: The mice are then treated with the inhibitor (e.g., this compound or sotorasib) or a vehicle control, typically via oral gavage.[14]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.[14]

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the treated group to the control group.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP) KRAS G12C (Inactive GDP) Growth Factor Receptor->KRAS G12C (Inactive GDP) Growth Factor Growth Factor Growth Factor->Growth Factor Receptor KRAS G12C (Active GTP) KRAS G12C (Active GTP) KRAS G12C (Inactive GDP)->KRAS G12C (Active GTP) GTP RAF RAF KRAS G12C (Active GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound / Sotorasib This compound / Sotorasib This compound / Sotorasib->KRAS G12C (Inactive GDP) Covalent Binding

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound and Sotorasib.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Seed KRAS G12C NSCLC Cells Seed KRAS G12C NSCLC Cells Treat with this compound or Sotorasib Treat with this compound or Sotorasib Seed KRAS G12C NSCLC Cells->Treat with this compound or Sotorasib Assess Cell Viability (e.g., MTT) Assess Cell Viability (e.g., MTT) Treat with this compound or Sotorasib->Assess Cell Viability (e.g., MTT) Determine IC50 Determine IC50 Assess Cell Viability (e.g., MTT)->Determine IC50 Implant NSCLC Cells in Mice Implant NSCLC Cells in Mice Allow Tumor Growth Allow Tumor Growth Implant NSCLC Cells in Mice->Allow Tumor Growth Administer this compound or Sotorasib Administer this compound or Sotorasib Allow Tumor Growth->Administer this compound or Sotorasib Measure Tumor Volume Measure Tumor Volume Administer this compound or Sotorasib->Measure Tumor Volume Calculate Tumor Growth Inhibition Calculate Tumor Growth Inhibition Measure Tumor Volume->Calculate Tumor Growth Inhibition

Caption: General experimental workflow for comparing KRAS G12C inhibitors in NSCLC models.

Conclusion

Both this compound and sotorasib are potent and selective inhibitors of the KRAS G12C mutation, demonstrating significant anti-tumor activity in preclinical NSCLC models. While available data suggests both are highly effective, direct comparative studies are needed to definitively establish superiority in preclinical settings. The choice between these agents in a research or clinical context may ultimately depend on a more comprehensive evaluation of their respective efficacy, safety profiles, and pharmacokinetic properties.

References

Glecirasib vs. Adagrasib: An In Vitro Head-to-Head Comparison of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Among the promising candidates, glecirasib (JAB-21822) and adagrasib (MRTX849) have emerged as key players. This guide provides a detailed in vitro comparison of these two molecules, focusing on their biochemical potency, cellular activity, selectivity, and their efficacy against resistance mutations. The information herein is supported by experimental data from preclinical studies to aid researchers in their understanding and future development of KRAS G12C targeted therapies.

Biochemical Potency

In biochemical assays, both this compound and adagrasib demonstrate potent inhibition of the KRAS G12C mutant protein. Adagrasib, however, shows stronger biochemical potency against GDP-KRAS G12C compared to this compound.[1] The inhibitory activity of these compounds is attributed to their ability to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2]

CompoundTargetIC50 (nmol/L)Kinact/KI (M-1s-1)
This compound GDP-KRAS G12C> Sotorasib, < Adagrasib> Sotorasib, < Adagrasib
Adagrasib GDP-KRAS G12C< this compound> this compound

Table 1: Biochemical Potency of this compound and Adagrasib against KRAS G12C. Data extracted from preclinical studies.[1]

Cellular Activity

On a cellular level, this compound demonstrates more potent inhibition of downstream signaling pathways compared to adagrasib.[1] Specifically, this compound shows stronger inhibition of phosphorylated ERK (p-ERK), a key downstream effector in the KRAS signaling cascade.[1] This enhanced cellular activity suggests that this compound may have a more profound impact on tumor cell proliferation and survival.

Furthermore, this compound exhibits potent inhibition of cell viability in cancer cell lines harboring the KRAS G12C mutation.[1] Studies have shown that this compound induces cell-cycle arrest and apoptosis in these cancer cells.[1][3] While both inhibitors induce apoptosis, this compound demonstrated slightly stronger apoptotic induction at 72 hours compared to adagrasib.[1]

CompoundAssayCell Line(s)Potency
This compound p-ERK InhibitionMultiple cancer cell linesStronger than adagrasib and sotorasib
Cell ViabilityKRAS G12C mutant cell linesPotent inhibition
Apoptosis InductionNCI-H358Slightly stronger than adagrasib at 72h
Adagrasib p-ERK InhibitionMultiple cancer cell linesWeaker than this compound
Cell ViabilityKRAS G12C mutant cell linesPotent inhibition
Apoptosis InductionNCI-H358Slightly weaker than this compound at 72h

Table 2: Cellular Activity of this compound and Adagrasib. [1]

Selectivity Profile

This compound exhibits a high degree of selectivity for the KRAS G12C mutant over wild-type (WT) KRAS, as well as over HRAS and NRAS in biochemical assays.[1][3][4][5] In contrast, adagrasib shows some off-target activities in KRAS WT biochemical and cellular assays.[1] This high selectivity of this compound is a desirable characteristic, as it may translate to a better safety profile with fewer off-target effects.

Interestingly, while adagrasib shows minimal activity against cell lines harboring NRAS G12C and HRAS G12C mutations, this compound effectively inhibits the viability of these cell lines.[1] this compound demonstrated threefold more potency against NRAS G12C and HRAS G12C compared with KRAS G12C.[1]

CompoundTarget Selectivity
This compound High selectivity for KRAS G12C over WT KRAS, HRAS, and NRAS.[1][3][4][5] Effective against NRAS G12C and HRAS G12C.[1]
Adagrasib Some off-target activity in KRAS WT assays.[1] Minimal activity against NRAS G12C and HRAS G12C.[1]

Table 3: Selectivity Profile of this compound and Adagrasib.

Efficacy Against Resistance Mutations

A significant challenge in targeted cancer therapy is the emergence of drug resistance. This compound has demonstrated the ability to effectively inhibit several KRAS double mutants that confer resistance to adagrasib, such as those with G12C/R68S, G12C/H95D, and G12C/H95Q mutations.[1][6] This suggests that this compound may offer a therapeutic advantage in patients who have developed resistance to adagrasib.

CompoundEfficacy against Adagrasib-Resistant Mutants (e.g., G12C/R68S, G12C/H95D/Q)
This compound Strong inhibition of Ba/F3 cell lines expressing these mutations.[1][6]
Adagrasib Resistance observed in patients with these mutations.[6]

Table 4: Efficacy of this compound and Adagrasib against Resistance Mutations.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras RAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (GDP) SOS1->KRAS G12C (GDP) GEF KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) GTP loading RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound / Adagrasib This compound / Adagrasib This compound / Adagrasib->KRAS G12C (GDP) Inhibition

Caption: KRAS G12C Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant KRAS G12C Purified KRAS G12C Protein SOS1-mediated\nNucleotide Exchange SOS1-mediated Nucleotide Exchange Assay Recombinant KRAS G12C->SOS1-mediated\nNucleotide Exchange IC50 Determination IC50 Determination SOS1-mediated\nNucleotide Exchange->IC50 Determination KRAS G12C\nCancer Cell Lines KRAS G12C Mutant Cancer Cell Lines p-ERK Western Blot p-ERK Inhibition (Western Blot) KRAS G12C\nCancer Cell Lines->p-ERK Western Blot Cell Viability Assay Cell Viability (e.g., CTG) KRAS G12C\nCancer Cell Lines->Cell Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Caspase-Glo) KRAS G12C\nCancer Cell Lines->Apoptosis Assay

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Biochemical Assay for IC50 Determination (SOS1-mediated Nucleotide Exchange): The inhibitory activity of the compounds on KRAS G12C was determined using a SOS1-mediated nucleotide exchange assay. Recombinant KRAS G12C protein was incubated with the respective inhibitors at varying concentrations. The exchange of GDP for a fluorescently labeled GTP analog, mediated by the guanine (B1146940) nucleotide exchange factor SOS1, was monitored over time. The rate of nucleotide exchange was measured, and the IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) were seeded in multi-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or adagrasib for a specified period (e.g., 2 hours). Following treatment, the cells were lysed, and the protein concentration of the lysates was determined. The levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an immunoassay or Western blotting. The IC50 values for p-ERK inhibition were determined by normalizing the p-ERK signal to the total ERK signal and fitting the data to a dose-response curve.

Cell Viability Assay: Cancer cell lines with the KRAS G12C mutation were seeded in 96-well plates. The following day, cells were treated with a range of concentrations of this compound or adagrasib. After a prolonged incubation period (e.g., 6 days), cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal was read using a plate reader, and the IC50 values were calculated from the resulting dose-response curves.

Apoptosis Assay (Caspase 3/7 Induction): NCI-H358 cells were treated with equimolar concentrations (e.g., 1 μmol/L) of this compound, adagrasib, or a positive control (e.g., staurosporine). At various time points (e.g., 24, 48, 72 hours), caspase-3/7 activity, a hallmark of apoptosis, was measured using a luminogenic substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). The luminescence, which is proportional to the amount of caspase activity, was measured to determine the extent of apoptosis induction.[1]

Conclusion

In vitro evidence suggests that both this compound and adagrasib are potent inhibitors of KRAS G12C. While adagrasib demonstrates superior biochemical potency, this compound exhibits stronger cellular activity, including more potent inhibition of the downstream effector p-ERK.[1] Furthermore, this compound displays a higher degree of selectivity and demonstrates efficacy against certain adagrasib-resistant mutations.[1][6] These findings highlight the distinct pharmacological profiles of these two inhibitors and underscore the potential of this compound as a promising therapeutic agent for patients with KRAS G12C-mutated cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of both molecules.

References

Glecirasib's Selectivity Profile: A Comparative Analysis Against RAS Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data demonstrates the high selectivity of Glecirasib, a covalent inhibitor of KRAS G12C, against its target mutation while exhibiting minimal activity against other RAS isoforms, including wild-type KRAS, HRAS, and NRAS. This guide provides a detailed comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1] This targeted mechanism of action effectively blocks downstream signaling pathways responsible for tumor cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[2][3][4]

Biochemical Selectivity

Biochemical assays are crucial in determining the direct inhibitory activity of a compound against its intended target and potential off-targets. The selectivity of this compound has been extensively evaluated using methods such as the SOS1-mediated nucleotide exchange assay, which measures the ability of the inhibitor to lock KRAS in its inactive state.

Table 1: Biochemical Activity of this compound Against Various RAS Isoforms

IsoformIC50 (nM)Fold Selectivity vs. KRAS G12C
KRAS G12C1.6 - 2.281
KRAS WT>10,000>4,386
HRAS WT>10,000>4,386
NRAS WT>10,000>4,386
KRAS G12D>10,000>4,386
KRAS G12V>10,000>4,386

Data compiled from multiple preclinical studies.[5][6]

The data clearly indicates that this compound is highly selective for KRAS G12C, with IC50 values in the low nanomolar range. In contrast, its activity against wild-type KRAS, HRAS, NRAS, and other common KRAS mutations is negligible, demonstrating a remarkable selectivity of over 4,000-fold.[5]

Cellular Potency and Selectivity

The selectivity observed in biochemical assays translates to potent and specific activity in cellular models. Key cellular assays include the inhibition of downstream signaling (p-ERK) and cell viability assays in cancer cell lines with different RAS mutation statuses.

Table 2: Cellular Activity of this compound in KRAS G12C Mutant and Wild-Type Cell Lines

AssayCell Line (Mutation)This compound IC50 (nM)
p-ERK InhibitionNCI-H358 (KRAS G12C)7.3
Cell ViabilityMIA PaCa-2 (KRAS G12C)11.8 (median)
Cell ViabilityNon-KRAS G12C cell lines8,159 (median)

Data from preclinical evaluations.[5][6]

In cellular assays, this compound demonstrates potent inhibition of ERK phosphorylation and cell viability in KRAS G12C-mutant cancer cells.[5] The selectivity is further highlighted by the significantly higher IC50 values in cancer cells not harboring the KRAS G12C mutation, with a selectivity of over 500-fold in both p-ERK and cell viability assays.[5]

Comparison with Other KRAS G12C Inhibitors

Head-to-head comparisons with other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, reveal a competitive profile for this compound.

Table 3: Comparative Cellular Activity of this compound, Sotorasib, and Adagrasib in Ba/F3 Cells

Cell Line (Expressed Mutant)This compound IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
Ba/F3-KRAS G12C17.9>100>100
Ba/F3-HRAS G12C5.32>100>1000
Ba/F3-NRAS G12C2.02~200>1000

Data from a study using engineered Ba/F3 cell lines.[7]

Interestingly, this compound not only potently inhibits KRAS G12C but also shows significant activity against HRAS G12C and NRAS G12C mutations, a feature not as prominent with sotorasib and adagrasib.[7] This suggests a potential for broader application in cancers driven by these less common G12C mutations.

Experimental Protocols

SOS1-Mediated Nucleotide Exchange Assay

This assay monitors the displacement of a fluorescently labeled GDP analog (e.g., mantGDP) from KRAS in the presence of the guanine (B1146940) nucleotide exchange factor SOS1.

  • Protein Preparation: Recombinant, purified GDP-loaded KRAS G12C and the catalytic domain of SOS1 are used.

  • Reaction Setup: KRAS protein is incubated with the test compound (this compound) for a defined period.

  • Nucleotide Exchange Initiation: SOS1 and a non-hydrolyzable GTP analog (e.g., GTPγS) are added to the mixture.

  • Signal Detection: The decrease in fluorescence signal, as mantGDP is displaced by GTPγS, is measured over time using a fluorimeter. The rate of exchange is indicative of KRAS activity.

  • Data Analysis: IC50 values are calculated by plotting the rate of nucleotide exchange against the concentration of the inhibitor.

p-ERK Inhibition Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector of the RAS signaling pathway, in cells treated with the inhibitor.

  • Cell Culture and Treatment: Cancer cells (e.g., NCI-H358) are seeded and allowed to adhere. Cells are then treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-ERK and total ERK (as a loading control).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an ECL substrate and a chemiluminescence imager.

  • Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.[8][9][10]

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for an extended period (e.g., 72-96 hours).

  • Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: The luminescence is read using a plate reader.

  • IC50 Determination: The cell viability data is normalized to untreated controls, and the IC50 values are calculated from the dose-response curves.[11][12]

Signaling Pathway and Experimental Workflow Visualizations

RAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K This compound This compound This compound->RAS_GDP Covalently Binds KRAS G12C-GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models SOS1_Assay SOS1-Mediated Nucleotide Exchange Assay Biochem_Result Biochemical IC50 & Selectivity SOS1_Assay->Biochem_Result Cell_Culture Cancer Cell Lines (KRAS G12C vs WT) pERK_Assay p-ERK Inhibition Assay (Western Blot) Cell_Culture->pERK_Assay Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Cellular_Result Cellular IC50 & Selectivity pERK_Assay->Cellular_Result Viability_Assay->Cellular_Result Xenograft Xenograft Models Efficacy Tumor Growth Inhibition Xenograft->Efficacy Vivo_Result In Vivo Efficacy Efficacy->Vivo_Result

Caption: Workflow for evaluating the selectivity and potency of this compound.

References

A Comparative Analysis of the Cross-Reactivity Profile of Glecirasib with Other Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Glecirasib (JAB-21822), a novel covalent inhibitor of KRAS G12C, has demonstrated a highly selective binding profile with minimal off-target interactions with other cysteine-containing proteins. In preclinical studies, this compound has shown potent anti-tumor activity and a favorable safety profile, distinguishing it from other approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of these three inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their selectivity.

Cysteine Reactivity Profile: A Head-to-Head Comparison

The selectivity of covalent inhibitors is paramount to minimizing off-target toxicity. Cysteine proteome profiling is a powerful technique to assess the global reactivity of these inhibitors against thousands of cysteine-containing proteins within the cell.

A cysteine proteome profiling analysis of this compound revealed remarkable selectivity.[3] Among 9,378 unique cysteine-containing peptides identified, the Cys12 peptide in KRAS G12C was the sole covalently bound target of this compound.[3] This indicates a very low potential for off-target effects mediated by covalent modification of other cellular proteins.

In contrast, studies on Sotorasib (AMG-510) have identified over 300 off-target sites.[3] Notably, Sotorasib has been shown to covalently modify cysteine 339 of Aldolase A (ALDOA) and cysteine 288 of Kelch-like ECH-associated protein 1 (KEAP1).[3] The modification of KEAP1 may lead to the accumulation of NRF2, a transcription factor involved in the oxidative stress response.[3]

Adagrasib (MRTX849) has demonstrated a high degree of selectivity in a proteomic cysteine profiling study conducted in NCI-H358 cells. At a concentration of 1 µM, Adagrasib showed nearly complete engagement of KRAS G12C with only one identified off-target protein: Lysine-tRNA ligase.[4]

InhibitorOn-TargetNumber of Identified Off-Target Cysteine SitesNotable Off-Target Cysteine-Containing ProteinsReference
This compound KRAS G12C0 (out of 9,378)None identified[3]
Sotorasib (AMG-510) KRAS G12C>300Aldolase A (ALDOA), KEAP1[3]
Adagrasib (MRTX849) KRAS G12C1 (out of 5,702)Lysine-tRNA ligase[4]

Kinase Selectivity Profile

To further evaluate their selectivity, these inhibitors have been screened against large panels of kinases.

This compound was tested against a panel of 330 kinases. At a concentration of 10 µmol/L, only PIM2 kinase showed 50% inhibition, while all other kinases exhibited less than 50% inhibition.[3] This demonstrates a very low potential for off-target kinase-mediated effects. In a broader in vitro safety panel screening at the same concentration, the androgen receptor was the only other identified off-target.[3]

Signaling Pathway and Off-Target Interaction Model

The following diagram illustrates the mechanism of action of covalent KRAS G12C inhibitors and highlights their potential for off-target interactions with other cysteine-containing proteins.

KRAS_Inhibitor_Selectivity cluster_0 KRAS G12C Inhibitors cluster_1 Target Proteins This compound This compound KRAS_G12C KRAS G12C (On-Target) This compound->KRAS_G12C Highly Selective Covalent Binding Sotorasib Sotorasib Sotorasib->KRAS_G12C Covalent Binding Other_Cysteine_Proteins Other Cysteine- Containing Proteins (Off-Targets) Sotorasib->Other_Cysteine_Proteins Off-Target Binding Adagrasib Adagrasib Adagrasib->KRAS_G12C Covalent Binding Adagrasib->Other_Cysteine_Proteins Minimal Off-Target Binding

Caption: Mechanism of KRAS G12C inhibitors and their selectivity.

Experimental Protocols

Cysteine Proteome Profiling (Chemoproteomics)

Objective: To identify the cellular targets of covalent inhibitors by quantifying their binding to cysteine residues across the proteome.

Methodology:

  • Cell Lysis and Proteome Preparation: Cancer cells (e.g., NCI-H358) are lysed to extract the total proteome. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Inhibitor Treatment: Aliquots of the proteome are treated with the covalent inhibitor (e.g., this compound, Sotorasib, or Adagrasib) at a specific concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

  • Probe Labeling: A broad-spectrum cysteine-reactive probe containing a reporter tag (e.g., a biotin (B1667282) tag via a clickable alkyne handle) is added to the proteomes. This probe labels cysteine residues that have not been engaged by the inhibitor.

  • Protein Digestion: The proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

  • Enrichment of Labeled Peptides: The biotin-tagged peptides are enriched from the complex mixture using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cysteine-containing peptides and quantify their relative abundance between the inhibitor-treated and control samples.

  • Data Analysis: A decrease in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has covalently bound to that cysteine residue.

Kinome Scanning Assay

Objective: To assess the selectivity of an inhibitor against a broad panel of kinases.

Methodology:

  • Assay Principle: A common method is a competition binding assay where the test inhibitor competes with a known, immobilized, broad-spectrum kinase ligand for binding to a panel of DNA-tagged recombinant kinases.

  • Reaction Setup: A library of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test inhibitor (e.g., this compound) at a fixed concentration (e.g., 10 µM) or a vehicle control.

  • Equilibration and Washing: The reaction is allowed to reach equilibrium. Unbound kinases are then washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as the percentage of the kinase remaining bound in the presence of the test inhibitor compared to the control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. The data is often reported as "% inhibition" at a given concentration.

References

Comparative analysis of Glecirasib's effect on different KRAS G12C-mutant cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of Glecirasib across Non-Small Cell Lung Cancer, Colorectal Cancer, and Pancreatic Ductal Adenocarcinoma.

This compound (JAB-21822) is an investigational, highly selective, and covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in a subset of solid tumors.[1] This guide provides a comparative analysis of this compound's performance in three major KRAS G12C-mutant cancer types: non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). The information presented herein is compiled from preclinical studies and clinical trial data to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and underlying mechanisms of this promising agent.

Mechanism of Action

This compound functions by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, and also impacting the PI3K-AKT pathway.[3] This targeted inhibition leads to cell-cycle arrest and apoptosis in cancer cells harboring the KRAS G12C mutation.[3]

Preclinical Efficacy

Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity in various KRAS G12C-mutant cancer cell lines and in vivo models.

Cell Viability Assays

This compound has shown potent inhibition of cell viability in KRAS G12C-mutant cancer cell lines, including NCI-H358 (NSCLC), NCI-H1373 (NSCLC), and MIA PaCa-2 (pancreatic cancer).[4] The half-maximal inhibitory concentration (IC50) for these cell lines is in the nanomolar range, indicating high potency.[1]

Apoptosis Assays

Treatment with this compound has been shown to induce apoptosis in KRAS G12C-mutant cancer cells. In the NCI-H358 cell line, this compound treatment led to a time-dependent induction of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[3][5]

In Vivo Xenograft Models

In vivo studies using mouse xenograft models of NSCLC (NCI-H358, NCI-H1373) and pancreatic cancer (MIA PaCa-2) have demonstrated significant tumor growth inhibition and regression upon oral administration of this compound.[4][6]

Clinical Efficacy: A Comparative Overview

Clinical trials have evaluated the efficacy of this compound as both a monotherapy and in combination with other agents in patients with previously treated, advanced or metastatic KRAS G12C-mutant solid tumors. The following tables summarize the key efficacy data across NSCLC, CRC, and PDAC.

This compound Monotherapy
Cancer TypeClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
NSCLC NCT05009329[7]47.9%86.3%8.2 months13.6 months
CRC NCT05009329[8]50% (in 10 patients)100% (in 10 patients)Not ReportedNot Reported
PDAC Pooled Analysis (NCT05009329, NCT05002270)[9]46.9%90.6%5.5 months10.8 months
This compound in Combination Therapy (with Cetuximab)
Cancer TypeClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
CRC NCT05194995[10]Not ReportedNot ReportedNot ReportedNot Reported

Safety and Tolerability

This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-related adverse events (TRAEs) are generally low-grade and include anemia, increased blood bilirubin, and elevated liver enzymes.[7][8] Notably, gastrointestinal toxicities such as nausea, vomiting, and diarrhea have been reported at a lower frequency compared to other KRAS G12C inhibitors.[7]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and incubated overnight.

  • Treatment: Cells were treated with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.

  • Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model.

Apoptosis Assay (Caspase-Glo® 3/7)
  • Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with this compound or vehicle control for 24, 48, and 72 hours.

  • Measurement: Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay (Promega).

  • Analysis: Luminescence, proportional to caspase activity, was measured, and the results were normalized to the vehicle-treated control group.

In Vivo Xenograft Studies
  • Animal Model: Female BALB/c nude mice were used.

  • Tumor Implantation: 1 x 10^7 cancer cells (e.g., NCI-H358) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally, once daily.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or after a specified duration of treatment.

Western Blot Analysis for Phospho-ERK and Phospho-AKT
  • Cell Lysis: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound's action and evaluation, the following diagrams are provided.

Glecirasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Signaling Pathways Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP GAP GAP GAP->KRAS_G12C_GTP This compound This compound This compound->KRAS_G12C_GDP Irreversible binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

Caption: Mechanism of action of this compound on the KRAS signaling pathway.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines KRAS G12C Mutant Cancer Cell Lines (NSCLC, CRC, PDAC) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Cell_Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Cell_Lines->Apoptosis Western_Blot Western Blot (p-ERK, p-AKT) Cell_Lines->Western_Blot Xenograft Xenograft Model (Nude Mice) Cell_Lines->Xenograft Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement

Caption: Workflow for the preclinical evaluation of this compound.

Clinical_Trial_Workflow Patient_Selection Patient Selection (Advanced KRAS G12C Mutant Solid Tumors) Dose_Escalation Phase I Dose Escalation (Safety & Tolerability) Patient_Selection->Dose_Escalation Dose_Expansion Phase II Dose Expansion (Efficacy Assessment) Dose_Escalation->Dose_Expansion Endpoint_Analysis Primary & Secondary Endpoint Analysis (ORR, PFS, OS, Safety) Dose_Expansion->Endpoint_Analysis

Caption: Simplified workflow of a clinical trial for this compound.

References

Synergistic Interplay of Glecirasib and Cetuximab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted cancer therapy, the combination of KRAS G12C inhibitors with other agents is a focal point of research aimed at enhancing efficacy and overcoming resistance. This guide provides a detailed comparison of the synergistic effects of glecirasib, a novel KRAS G12C inhibitor, and cetuximab, an epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the validation of this promising combination therapy.

Mechanism of Action: A Dual-Pronged Attack

This compound is a potent and selective covalent inhibitor that irreversibly binds to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state.[4][5] This action effectively locks the KRAS G12C protein in an "off" position, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][4][6][7][8] Preclinical studies have shown that this compound induces cell-cycle arrest and apoptosis in cancer cells harboring the KRAS G12C mutation.[1][6]

Cetuximab is a monoclonal antibody that targets the extracellular domain of EGFR.[9][10][11][12] By binding to EGFR, cetuximab prevents the binding of its natural ligands, such as EGF and TGF-α, thereby inhibiting receptor activation and subsequent downstream signaling.[9][10][11] This blockade leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[9][10] Furthermore, cetuximab can induce antibody-dependent cellular cytotoxicity (ADCC), an immune-mediated antitumor response.[9][11]

The rationale for combining this compound with cetuximab stems from the observation that KRAS G12C inhibitor monotherapy can lead to the development of resistance through the feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR.[13][14][15] By co-administering an EGFR inhibitor, this feedback loop can be intercepted, leading to a more profound and durable inhibition of oncogenic signaling.[15]

Signaling Pathway Inhibition by this compound and Cetuximab

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS G12C EGFR->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Inhibits This compound This compound This compound->KRAS Inhibits EGF EGF EGF->EGFR Binds

Caption: Dual inhibition of the KRAS signaling pathway.

Preclinical Synergistic Effects: In Vitro Data

The combination of this compound and cetuximab has demonstrated significant synergistic effects in preclinical models of colorectal cancer.[1][6] The synergy has been quantified using metrics such as the Loewe synergy score and the Combination Index (CI). A Loewe synergy score greater than 5 and a CI value less than 0.9 are indicative of a synergistic interaction.[16]

Cell LineCancer TypeMetricThis compound IC50 (nM)Cetuximab IC50 (nM)Combination EffectSynergy Score/CIReference
SW837ColorectalCell ViabilityNot ReportedNot ReportedSynergistic InhibitionLoewe Score > 5[16]
SW1463ColorectalCell ViabilityNot ReportedNot ReportedSynergistic InhibitionLoewe Score > 5[16]
SW837Colorectalp-ERK InhibitionNot ReportedNot ReportedSynergistic InhibitionCI50 < 0.9[16]
SW1463Colorectalp-ERK InhibitionNot ReportedNot ReportedSynergistic InhibitionCI50 < 0.9[16]
SW837Colorectalp-AKT InhibitionNot ReportedNot ReportedSynergistic InhibitionCI50 < 0.9[16]
SW1463Colorectalp-AKT InhibitionNot ReportedNot ReportedSynergistic InhibitionCI50 < 0.9[16]

Preclinical Synergistic Effects: In Vivo Data

In vivo studies using patient-derived xenograft (PDX) models of colorectal cancer have further validated the enhanced antitumor activity of the this compound and cetuximab combination.

PDX ModelCancer TypeTreatment GroupsOutcomeReference
CR6243ColorectalThis compound, Cetuximab, this compound + CetuximabCombination significantly enhanced tumor growth inhibition compared to either single agent.[16]
CR6256ColorectalThis compound, Cetuximab, this compound + CetuximabCombination significantly enhanced tumor growth inhibition compared to either single agent.[16]
Sotorasib-resistant modelColorectalThis compound, Cetuximab, this compound + CetuximabCombination of this compound and cetuximab led to tumor regression in a model resistant to a prior KRAS G12C inhibitor.[6]

Experimental Workflow for Synergy Assessment

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cancer Cell Lines (KRAS G12C) treatment Treat with this compound, Cetuximab, and Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot for p-ERK, p-AKT treatment->western_blot synergy_analysis Calculate Synergy (Loewe, CI) viability_assay->synergy_analysis pdx_model Establish PDX Models in Mice randomization Randomize into Treatment Groups pdx_model->randomization dosing Administer this compound (p.o.) and Cetuximab (i.p.) randomization->dosing tumor_measurement Measure Tumor Volume dosing->tumor_measurement endpoint Analyze Tumor Growth Inhibition tumor_measurement->endpoint cluster_invitro cluster_invitro cluster_invivo cluster_invivo

Caption: Workflow for evaluating drug synergy.

Clinical Validation

The promising preclinical data has led to the clinical investigation of this compound in combination with cetuximab. A Phase 2 clinical trial (NCT05194995) is currently evaluating this combination in patients with KRAS G12C-mutant colorectal cancer.[1][4][6]

Trial IdentifierPhaseIndicationTreatmentKey Efficacy DataReference
NCT05194995Phase 1b/2KRAS G12C-mutant advanced colorectal cancerThis compound + CetuximabObjective Response Rate (ORR): 62.8% (27/43); Disease Control Rate (DCR): 93% (40/43)[17][18]
--KRAS G12C-mutant advanced colorectal cancerThis compound monotherapyORR: 33.3% (11/33); DCR: 90.9% (30/33); Median Progression-Free Survival (mPFS): 6.9 months[17][18]

These early clinical results suggest a substantial improvement in response rates for the combination therapy compared to this compound monotherapy in this patient population.[17][18]

Experimental Protocols

  • Cell Seeding: KRAS G12C mutant colorectal cancer cell lines (e.g., SW837, SW1463) are seeded in ultra-low attachment 96-well plates to form spheroids.

  • Drug Treatment: After spheroid formation, cells are treated with a dose matrix of this compound and cetuximab, both as single agents and in combination, for 72 hours.

  • Viability Measurement: Cell viability is assessed using a 3D-compatible reagent such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Dose-response curves are generated, and synergy is calculated using models such as the Loewe additivity model. A global Loewe synergy score is determined, with scores >5 indicating synergy.[16]

  • Cell Lysis: Cells treated with this compound, cetuximab, or the combination for a specified time are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated. The Combination Index (CI) for 50% effect (CI50) is calculated, with CI50 < 0.9 indicating synergy.[16]

  • Model Establishment: Patient-derived tumor fragments from colorectal cancer patients with the KRAS G12C mutation are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, cetuximab alone, and the combination of this compound and cetuximab.

  • Drug Administration: this compound is typically administered orally (p.o.) once daily (QD), while cetuximab is administered intraperitoneally (i.p.) twice a week (BIW).[6]

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.

  • Efficacy Endpoint: The study continues for a predetermined period or until tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition (TGI). Statistical significance between treatment groups is determined.[16]

Proposed Mechanism of Synergy and Resistance Overcoming

cluster_resistance Resistance to this compound Monotherapy cluster_synergy Synergistic Combination Therapy glecirasib_mono This compound Monotherapy Inhibits KRAS G12C feedback Feedback Reactivation of EGFR Signaling glecirasib_mono->feedback resistance Acquired Resistance feedback->resistance glecirasib_combo This compound Inhibits KRAS G12C dual_inhibition Dual Inhibition of KRAS & EGFR Pathways glecirasib_combo->dual_inhibition cetuximab_combo Cetuximab Inhibits EGFR cetuximab_combo->dual_inhibition synergistic_effect Synergistic Antitumor Effect & Overcoming Resistance dual_inhibition->synergistic_effect cluster_resistance cluster_resistance cluster_synergy cluster_synergy

Caption: Overcoming resistance with combination therapy.

Conclusion

The combination of this compound and cetuximab represents a rationally designed therapeutic strategy that has demonstrated significant synergistic antitumor effects in both preclinical models and early clinical trials for KRAS G12C-mutated colorectal cancer.[1][6][17] The dual inhibition of the KRAS and EGFR pathways effectively circumvents the feedback reactivation mechanism that can limit the efficacy of KRAS G12C inhibitor monotherapy.[15] The presented data provides a strong foundation for the continued clinical development of this combination as a promising treatment option for this patient population. Further investigation in larger, randomized clinical trials is warranted to confirm these encouraging findings.

References

Navigating Resistance: A Comparative Analysis of Glecirasib and Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for a previously "undruggable" target. Glecirasib, a novel KRAS G12C inhibitor, has shown promising clinical activity. However, as with other targeted therapies, the emergence of resistance is a significant clinical challenge. This guide provides an objective comparison of the resistance mechanisms of this compound with two other prominent KRAS G12C inhibitors, Sotorasib and Adagrasib, supported by preclinical and clinical data.

Mechanisms of Resistance: On-Target and Off-Target Alterations

Resistance to KRAS G12C inhibitors is broadly categorized into two main types: "on-target" resistance, which involves alterations in the KRAS protein itself, and "off-target" resistance, characterized by the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling.

On-Target Resistance: Secondary KRAS Mutations

Secondary mutations in the KRAS gene are a common mechanism of acquired resistance. These mutations can either prevent the inhibitor from binding to the G12C mutant protein or reactivate the protein through other means.

Preclinical studies have shown that this compound can effectively inhibit several KRAS double mutants that confer resistance to Adagrasib, such as those at codons R68 and H95.[1][2] However, mutations at codon Y96 appear to confer resistance to this compound as well as other KRAS G12C inhibitors.[3]

Secondary KRAS Mutation This compound Activity Sotorasib Resistance Adagrasib Resistance Mechanism of Resistance
G12D/R/V/W Likely ResistantYesYesPrevents covalent binding to Cys12.[4][5]
G13D Not explicitly reportedYesYesPromotes GDP to GTP exchange, favoring the active state.[6]
Q61H Not explicitly reportedYesYesImpairs GTP hydrolysis, leading to constitutive activation.[4]
R68S Active [1][2]YesYesAlters the switch-II pocket, affecting inhibitor binding.[4][7]
H95D/Q/R Active [1][2]YesYesAlters the switch-II pocket, affecting inhibitor binding.[4][7]
Y96C/D Resistant [3]YesYesAlters the switch-II pocket, disrupting inhibitor binding.[4][7]

Data for this compound is based on preclinical studies; clinical data on acquired resistance is still emerging.

Off-Target Resistance: Bypass Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of KRAS G12C. This often involves the reactivation of the MAPK and PI3K/AKT pathways through various mechanisms.

Bypass Mechanism Description Associated Inhibitors
Receptor Tyrosine Kinase (RTK) Activation Amplification or activating mutations in RTKs such as MET, EGFR, FGFR, and HER2 can lead to the reactivation of downstream signaling.[8]Sotorasib, Adagrasib
Activation of other RAS isoforms Increased levels of GTP-bound NRAS and HRAS can restore MAPK signaling.[9]Sotorasib, Adagrasib
Downstream Mutations Activating mutations in downstream effectors like BRAF and MAP2K1 (MEK1) can reactivate the MAPK pathway.[9][10]Sotorasib, Adagrasib
Loss of Tumor Suppressors Loss-of-function mutations in tumor suppressor genes such as NF1 and PTEN can contribute to resistance.[4]Adagrasib
Histologic Transformation In some cases, non-small cell lung cancer (NSCLC) can undergo a histologic transformation, for example, from adenocarcinoma to squamous cell carcinoma.[4]Adagrasib

Signaling Pathways and Experimental Workflows

dot

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Signaling cluster_inhibitors KRAS G12C Inhibitors cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR, MET, FGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_G12C_GDP KRAS G12C (GDP) Inactive GRB2_SOS->KRAS_G12C_GDP GDP/GTP Exchange KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Inhibits Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Inhibits Adagrasib Adagrasib Adagrasib->KRAS_G12C_GDP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_resistance Resistance Analysis cell_lines KRAS G12C Mutant Cell Lines treatment Treat with Inhibitor (this compound, Sotorasib, Adagrasib) cell_lines->treatment xenograft Establish Xenograft Models (CDX or PDX) cell_lines->xenograft viability_assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) Determine IC50 treatment->viability_assay western_blot Western Blot (p-ERK, p-AKT) Assess Pathway Inhibition treatment->western_blot resistant_clones Generate Resistant Cell Lines treatment->resistant_clones treatment_animal Treat Mice with Inhibitor xenograft->treatment_animal tumor_measurement Monitor Tumor Volume treatment_animal->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment_animal->pk_pd sequencing Genomic Sequencing (NGS) resistant_clones->sequencing identify_mutations Identify On- and Off-Target Resistance Mutations sequencing->identify_mutations

Caption: General experimental workflow for evaluating KRAS G12C inhibitors.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitors in cancer cell lines.

Methodology:

  • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at an optimal density and allowed to adhere overnight.[11]

  • Drug Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (this compound, Sotorasib, or Adagrasib) for 72-96 hours. A vehicle control (e.g., DMSO) is included.[11][12]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is measured.[11]

    • CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured, which is proportional to the number of viable cells.[13]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the inhibition of downstream MAPK signaling by measuring the levels of phosphorylated ERK.

Methodology:

  • Cell Treatment: KRAS G12C mutant cells are treated with various concentrations of the inhibitor for different time points (e.g., 2, 6, 24 hours).[12][15]

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).[15]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).[15]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for p-ERK and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][16]

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to normalize for protein loading.[16]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of KRAS G12C inhibitors in a living organism.

Methodology:

  • Model Establishment:

    • Cell line-derived xenografts (CDX): Human cancer cells with the KRAS G12C mutation are injected subcutaneously into immunocompromised mice.[17]

    • Patient-derived xenografts (PDX): Tumor fragments from a patient are implanted into immunocompromised mice.[18]

  • Treatment: Once the tumors reach a specified volume, the mice are treated with the KRAS G12C inhibitor or a vehicle control, typically via oral gavage.[17][19]

  • Efficacy Assessment: Tumor volume is measured regularly to assess the rate of tumor growth inhibition. Animal body weight is also monitored to assess toxicity.[17]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream pathway modulation (e.g., p-ERK levels by immunohistochemistry or Western blot).[20]

Conclusion

The development of resistance to KRAS G12C inhibitors, including this compound, Sotorasib, and Adagrasib, is a multifaceted process involving both on-target and off-target mechanisms. Preclinical data suggests that this compound may offer an advantage by overcoming certain resistance mutations that affect Adagrasib. However, a comprehensive understanding of the full resistance profile of this compound, particularly from clinical data, is still evolving.

Continued research into these resistance mechanisms is crucial for the development of next-generation KRAS inhibitors and rational combination strategies. The use of robust preclinical models and detailed molecular analysis of resistant tumors will be instrumental in designing therapies that can provide more durable responses for patients with KRAS G12C-mutant cancers.

References

In Vivo Efficacy of Glecirasib and SHP2 Inhibitor Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against KRAS mutations, long considered "undruggable," has marked a significant advancement in oncology. Glecirasib (JAB-21822), a potent and selective covalent inhibitor of KRAS G12C, has demonstrated promising anti-tumor activity.[1][2][3] However, adaptive resistance mechanisms can limit the long-term efficacy of monotherapy.[4][5] Preclinical and clinical evidence now strongly suggests that combining this compound with an SHP2 inhibitor, such as JAB-3312, can overcome this resistance and lead to synergistic anti-tumor effects.[3][4][6][7][8]

This guide provides a comprehensive comparison of the in vivo efficacy of this compound as a monotherapy and in combination with an SHP2 inhibitor, supported by experimental data and detailed protocols.

Mechanism of Action: A Dual Blockade Strategy

This compound covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2][9] This action inhibits downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK pathway, thereby reducing tumor cell proliferation and inducing apoptosis.[1][2]

SHP2, a protein tyrosine phosphatase, acts upstream of RAS and is crucial for the full activation of the MAPK pathway.[5][10] Inhibition of SHP2 prevents the reactivation of the RAS/MAPK pathway, a key mechanism of adaptive resistance to KRAS G12C inhibitors.[4][11][12] The combination of this compound and an SHP2 inhibitor thus provides a dual blockade of this critical signaling cascade.

Glecirasib_SHP2i_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK GRB2_SOS1 GRB2-SOS1 RTK->GRB2_SOS1 SHP2 SHP2 RTK->SHP2 RAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS1->RAS_GDP GDP->GTP Exchange SHP2->GRB2_SOS1 Activates RAS_GTP KRAS G12C (Active-GTP) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAS_GDP Inhibits SHP2i SHP2 Inhibitor (JAB-3312) SHP2i->SHP2 Inhibits Xenograft_Workflow cluster_0 Setup cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation of cells into nude mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Grouping 4. Randomization into Treatment Groups Tumor_Growth->Grouping Dosing 5. Daily Oral Dosing (Vehicle, this compound, SHP2i, Combo) Grouping->Dosing Measurement 6. Tumor Volume & Body Weight Measurement (2-3x weekly) Dosing->Measurement Endpoint 7. Endpoint Analysis (e.g., Tumor collection for PD) Measurement->Endpoint Data_Analysis 8. Data Analysis (TGI calculation) Endpoint->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Glecirasib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides essential safety and logistical guidance for the proper disposal of Glecirasib (JAB-21822), a potent and selective covalent inhibitor of KRAS G12C. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. As an investigational anti-cancer agent, all materials that have come into contact with this compound must be treated as hazardous waste.

Immediate Actions and General Precautions

All personnel handling this compound must be trained on the potential hazards and proper handling procedures for cytotoxic compounds.

Engineering Controls: All handling and preparation of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes, but is not limited to:

  • Gloves: Double gloving with chemotherapy-rated gloves is required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is necessary.

  • Respiratory Protection: A NIOSH-approved respirator may be required depending on the procedure and the potential for aerosol generation.

This compound Waste Segregation and Disposal Protocol

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All waste contaminated with this compound must be classified as hazardous cytotoxic waste.

Step-by-Step Disposal Procedure:

  • Identify and Segregate: Immediately identify all materials that have come into contact with this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials, plates), personal protective equipment (PPE), and cleaning materials.

  • Containerize Waste:

    • Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-proof sharps container clearly labeled "Cytotoxic Sharps Waste."

    • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, leak-proof hazardous waste container, typically a yellow bag or bin labeled "Cytotoxic Waste" or "Chemotherapy Waste."

    • Liquid Waste: Unused solutions containing this compound and contaminated liquid media should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store sealed and labeled waste containers in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The primary method for the final disposition of cytotoxic pharmaceutical waste is high-temperature incineration by a licensed hazardous waste vendor.

Decontamination of Surfaces and Equipment

All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Surface Decontamination:

  • Preparation: Don all required PPE as outlined in Section 1.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a suitable laboratory detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the cytotoxic waste container.[1]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.[1]

  • Final Decontamination (Alcohol): With a new wipe, apply 70% isopropyl alcohol to the surface, again using the unidirectional wiping technique. This step serves to disinfect and remove any remaining chemical residues.[1]

  • Drying: Allow the surface to air dry completely.

  • PPE Disposal: Carefully doff and dispose of all PPE in the appropriate cytotoxic waste container.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table provides a general framework for the segregation and handling of waste generated during its use.

Waste TypeDescriptionContainer TypeDisposal Pathway
Solid Waste Contaminated PPE (gloves, gowns), bench paper, plasticware, vials.Labeled, leak-proof cytotoxic waste container (e.g., yellow bin/bag).High-temperature incineration via licensed hazardous waste vendor.
Liquid Waste Unused this compound solutions, contaminated cell culture media, buffer solutions.Labeled, sealed, and compatible hazardous liquid waste container.High-temperature incineration or chemical treatment via licensed vendor.
Sharps Waste Contaminated needles, syringes, scalpels, glass slides.Labeled, puncture-proof sharps container for cytotoxic waste.High-temperature incineration via licensed hazardous waste vendor.
Grossly Contaminated Items heavily saturated with this compound (e.g., from a spill).Double-bagged in labeled cytotoxic waste bags within a rigid container.High-temperature incineration via licensed hazardous waste vendor.

Visualizing the Process and Mechanism

To aid in understanding the context of this compound's hazardous nature and the importance of proper handling, the following diagrams illustrate the recommended disposal workflow and the compound's biological target.

G411_Disposal_Workflow cluster_0 Step 1: In the Lab cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A This compound Use B Waste Generation (Solid, Liquid, Sharps) A->B C Segregate Waste at Point of Generation B->C D Place in Labeled Cytotoxic Containers C->D E Store in Secure Satellite Accumulation Area D->E F Schedule EHS Pickup E->F G Transport by Licensed Vendor F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound waste.

G411_Signaling_Pathway cluster_pathway KRAS G12C Signaling Pathway cluster_inhibition Mechanism of Action RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GTP KRAS G12C (Active) - GTP Bound SOS1->KRAS_GTP Activates KRAS_GDP KRAS G12C (Inactive) - GDP Bound RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: this compound inhibits the KRAS G12C signaling pathway.

References

Safeguarding Research: A Comprehensive Guide to Handling Glecirasib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring operational safety and logistical precision is paramount when handling potent compounds like Glecirasib (JAB-21822). This document provides essential, immediate safety protocols, operational plans for handling and disposal, and detailed experimental methodologies to foster a secure and efficient research environment.

Essential Safety and Handling Information

This compound is a highly selective, covalent inhibitor of KRAS G12C, a key oncogenic driver in various solid tumors.[1][2] As with any potent small molecule, meticulous handling is crucial to minimize exposure and ensure the safety of laboratory personnel. While a specific, manufacturer-issued Safety Data Sheet (SDS) is not publicly available, information from suppliers and preclinical studies provides a strong foundation for safe handling procedures.

Personal Protective Equipment (PPE) and Engineering Controls

The consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[3] All procedures involving this compound, particularly in its solid form, should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent the inhalation of airborne particles.[3] A readily accessible safety shower and eyewash station are mandatory.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form or if adequate ventilation is not available.Prevents inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Preparation and Area Setup:

  • Before handling, ensure all required PPE is correctly worn.[3]

  • Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with an absorbent, plastic-backed liner.[3]

  • Ensure a spill kit specifically designed for cytotoxic drugs is readily available.[3]

2. Handling the Compound:

  • When handling the solid form of this compound, use appropriate tools to minimize dust generation.

  • For creating solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3. Spill and Exposure Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Contain the spill using an absorbent material such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • In case of skin contact, wash the affected area thoroughly with soap and water.[3] If eye contact occurs, flush with copious amounts of water while holding the eyelids open and seek immediate medical attention.[3]

  • Report any spills or exposures to the laboratory supervisor immediately.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. All waste should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Segregate all disposable materials that have come into contact with this compound, including gloves, absorbent liners, and pipette tips, into a designated hazardous waste container.

2. Container Management:

  • Ensure all hazardous waste containers are clearly labeled with the contents, including the name "this compound," and appropriate hazard warnings.[3]

3. Final Disposal:

  • Dispose of all hazardous waste in accordance with institutional, local, regional, and national regulations.

Key Experimental Protocols

The following are detailed methodologies for common experiments involving this compound, based on preclinical research.

In Vitro Phospho-ERK/Phospho-AKT Cellular Assays

This protocol is used to assess the inhibitory effect of this compound on downstream signaling pathways of KRAS G12C.

Methodology:

  • Seed cancer cell lines harboring the KRAS G12C mutation in appropriate cell culture plates.

  • Allow the cells to adhere and grow overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Following treatment, lyse the cells to extract proteins.

  • Perform immunoblotting to detect the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT as loading controls.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Methodology:

  • Seed KRAS G12C mutant cancer cells in 96-well plates.

  • After allowing the cells to attach, treat them with a range of this compound concentrations.

  • Incubate the cells for a designated period (e.g., 6 days).

  • Assess cell viability using a standard method, such as a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Analyze the data to determine the half-maximal inhibitory concentration (IC50) of this compound.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the critical safety and handling procedures, the following diagram illustrates the logical flow of operations when working with this compound.

Glecirasib_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_workspace Prepare Workspace in Fume Hood (Use absorbent liner) prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handling_solid Weigh Solid Compound (Minimize dust generation) handling_solution Prepare Solutions (Add solvent slowly) handling_solid->handling_solution disposal_waste Segregate Contaminated Waste (Gloves, tips, etc.) handling_solution->disposal_waste disposal_label Label Hazardous Waste Container disposal_waste->disposal_label disposal_comply Dispose According to Regulations disposal_label->disposal_comply spill Spill Occurs evacuate evacuate spill->evacuate Evacuate & Ventilate contain contain spill->contain Contain Spill exposure Personnel Exposure skin_contact skin_contact exposure->skin_contact Skin Contact eye_contact eye_contact exposure->eye_contact Eye Contact collect collect contain->collect Collect Waste decontaminate decontaminate collect->decontaminate Decontaminate Area decontaminate->disposal_waste wash_skin wash_skin skin_contact->wash_skin Wash with Soap & Water flush_eyes flush_eyes eye_contact->flush_eyes Flush with Water & Seek Medical Attention report_supervisor Report to Supervisor wash_skin->report_supervisor flush_eyes->report_supervisor

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。